molecular formula C10H12O2 B091002 3,4,5-Trimethylbenzoic acid CAS No. 1076-88-6

3,4,5-Trimethylbenzoic acid

Cat. No.: B091002
CAS No.: 1076-88-6
M. Wt: 164.2 g/mol
InChI Key: OWBVULKHVZHYPN-UHFFFAOYSA-N
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Description

3,4,5-Trimethylbenzoic acid is a key organic compound in advanced scientific research, particularly valued in environmental biogeochemistry and synthetic chemistry. In environmental studies, this trimethylbenzoic acid isomer serves as a specific metabolic signature to document the anaerobic biodegradation of jet fuel hydrocarbons in contaminated aquifers . Its production and mineralization are key processes used by researchers to trace the biogeochemical evolution of a site and demonstrate the occurrence of intrinsic bioremediation, providing unequivocal evidence that hydrocarbons are being actively degraded in situ . In chemical synthesis, the compound's structure, characterized by significant steric hindrance from the three methyl groups, makes it a valuable building block for creating specialized polymers, dyes, and pharmaceuticals . This steric bulk allows researchers to fine-tune the physical properties and reactivity of resulting materials and molecules, influencing characteristics such as crystallinity and solubility . Furthermore, its role as a synthetic precursor enables access to a diverse chemical space for the development of novel bioactive compounds and advanced materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBVULKHVZHYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148116
Record name 3,4,5-Trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-88-6
Record name 3,4,5-Trimethylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 3,4,5-trimethylbenzoic acid. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in utilizing this compound in their work. The guide details the physicochemical and spectroscopic properties of this compound, outlines experimental protocols for its synthesis and key reactions, and discusses its reactivity. All quantitative data is presented in clearly structured tables, and logical workflows are visualized using the DOT language.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with three methyl groups at the 3, 4, and 5 positions, imparts unique steric and electronic properties. This makes it a valuable building block in various fields of chemical synthesis, including the development of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1] The steric hindrance provided by the flanking methyl groups can influence reaction selectivity and efficiency, offering opportunities for the design of complex molecules.[1] This guide aims to consolidate the available technical information on this compound to facilitate its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1076-88-6[2]
Molecular Formula C₁₀H₁₂O₂[2][]
Molecular Weight 164.20 g/mol [2]
Melting Point 105.65 °C (estimate)[4]
Boiling Point 313 °C at 760 mmHg[]
Density 1.088 g/cm³[]
InChI InChI=1S/C10H12O2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3,(H,11,12)[]
InChIKey OWBVULKHVZHYPN-UHFFFAOYSA-N[]
SMILES CC1=CC(=CC(=C1C)C)C(=O)O[]
Storage Keep in dark place, Sealed in dry, Room Temperature[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections provide an overview of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:

  • A broad O-H stretching vibration for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, expected around 1700-1680 cm⁻¹.

  • C-H stretching vibrations for the aromatic ring and methyl groups.

  • C-O stretching and O-H bending vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (164.20 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and rearrangements of the trimethylphenyl cation.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and reaction of this compound.

Synthesis of this compound

A common synthetic route to substituted benzoic acids involves the oxidation of the corresponding alkylbenzene. A general procedure for such an oxidation is outlined below. It is important to note that a specific protocol for the synthesis of this compound from a readily available precursor like 1,2,3-trimethyl-5-(chloromethyl)benzene or a similar substituted pseudocumene derivative would need to be developed and optimized.

General Protocol for the Oxidation of an Alkylbenzene to a Benzoic Acid:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting alkylbenzene in a suitable solvent (e.g., a mixture of pyridine and water).

  • Oxidation: While stirring, add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions to control the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until the precipitation of the carboxylic acid is complete.

  • Isolation: Collect the crude this compound by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified acid.

Synthesis_Workflow Start Starting Material (e.g., 1,2,3-trimethyl-5-halobenzene) Grignard_Formation Grignard Reagent Formation (Mg, THF) Start->Grignard_Formation Carbonation Carbonation (CO2 (s)) Grignard_Formation->Carbonation Acidification_Workup Acidification and Work-up (HCl (aq)) Carbonation->Acidification_Workup Purification Purification (Recrystallization) Acidification_Workup->Purification Product This compound Purification->Product

Figure 1: A potential synthetic workflow for this compound via a Grignard reaction.

Esterification of this compound

Esterification is a fundamental reaction of carboxylic acids. The following is a general protocol for the Fischer esterification of a carboxylic acid, which can be adapted for this compound.

General Protocol for Fischer Esterification:

  • Reaction Setup: In a round-bottomed flask, combine this compound, a large excess of the desired alcohol (e.g., methanol or ethanol), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel containing water.

  • Extraction: Extract the ester into an organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Wash the organic layer with an aqueous sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting ester by distillation or column chromatography.

Esterification_Workflow Acid This compound Reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) Acid->Reaction Alcohol Alcohol (e.g., Methanol) Alcohol->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Ester Corresponding Ester Purification->Ester

Figure 2: General workflow for the esterification of this compound.

Reduction of this compound

Carboxylic acids can be reduced to the corresponding primary alcohols. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).

General Protocol for the Reduction of a Carboxylic Acid:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in a dry aprotic solvent (e.g., tetrahydrofuran or diethyl ether) in a round-bottomed flask equipped with a dropping funnel and a reflux condenser.

  • Addition of Acid: Dissolve the this compound in the same dry solvent and add it dropwise to the LiAlH₄ suspension. This reaction is typically exothermic and may require cooling.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature or gentle reflux for several hours.

  • Quenching: Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by an aqueous solution of a base (e.g., sodium hydroxide), and then more water.

  • Filtration and Extraction: Filter the resulting aluminum salts and wash them thoroughly with the reaction solvent. Extract the filtrate with an organic solvent if necessary.

  • Drying and Solvent Removal: Dry the combined organic layers and remove the solvent under reduced pressure.

  • Purification: Purify the resulting alcohol by distillation or column chromatography.

Reduction_Workflow Acid This compound Reduction Reduction (1. LiAlH₄, THF 2. H₂O work-up) Acid->Reduction Purification Purification (Distillation or Chromatography) Reduction->Purification Alcohol (3,4,5-Trimethylphenyl)methanol Purification->Alcohol

Figure 3: Workflow for the reduction of this compound to the corresponding alcohol.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group and the substituted aromatic ring.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, reduction to an alcohol, conversion to an acid chloride, and amide formation.

  • Aromatic Ring: The trimethyl-substituted benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methyl groups. However, the steric bulk of the three methyl groups and the deactivating effect of the carboxyl group will influence the position and feasibility of such substitutions.

  • Steric Hindrance: The presence of methyl groups at the 3 and 5 positions creates significant steric hindrance around the carboxylic acid group. This can affect the rate and equilibrium of reactions involving the carboxyl group, such as esterification. This steric hindrance can also be exploited to achieve selectivity in certain synthetic transformations.[1]

Conclusion

This compound is a versatile chemical compound with a range of potential applications in organic synthesis and materials science. This technical guide has summarized its core chemical properties, including physicochemical and spectroscopic data, and provided general experimental protocols for its synthesis and key reactions. The unique structural features of this molecule, particularly the steric hindrance around the carboxylic acid group, make it an interesting building block for the development of novel molecules and materials. Further research into its specific reaction kinetics and the development of optimized synthetic protocols will undoubtedly expand its utility for researchers and drug development professionals.

References

An In-depth Technical Guide to 3,4,5-Trimethylbenzoic Acid (CAS: 1076-88-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethylbenzoic acid, with a CAS number of 1076-88-6, is a substituted aromatic carboxylic acid.[1] Its molecular structure features a benzene ring substituted with three methyl groups at the 3, 4, and 5 positions and a carboxyl group at the 1 position. This compound serves as a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[] The steric hindrance provided by the three bulky methyl groups can significantly influence the selectivity and efficiency of chemical reactions in which it participates.[] This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, proposed synthetic routes, and a summary of its current, albeit limited, toxicological and biological data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 1076-88-6[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
IUPAC Name This compound[1]
Synonyms Benzoic acid, 3,4,5-trimethyl-[1]
Boiling Point 313 °C at 760 mmHg[3]
Density 1.088 g/cm³[3]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical approach to synthesize this compound involves the formylation of a suitable precursor followed by oxidation of the resulting aldehyde. A possible starting material is 1,2,3-trimethylbenzene (hemimellitene), which is not as symmetrical and could lead to isomeric mixtures. A more direct precursor, though less common, would be 3,4,5-trimethylbenzaldehyde.

A general synthetic workflow is proposed as follows:

G cluster_0 Step 1: Formylation cluster_1 Step 2: Oxidation Mesitylene Mesitylene 3_4_5_Trimethylbenzaldehyde 3,4,5-Trimethylbenzaldehyde Mesitylene->3_4_5_Trimethylbenzaldehyde Gattermann Reaction Formylating_Agent Formylating Agent (e.g., Zn(CN)2/HCl) 3_4_5_Trimethylbenzoic_Acid This compound 3_4_5_Trimethylbenzaldehyde->3_4_5_Trimethylbenzoic_Acid Oxidation Oxidizing_Agent Oxidizing Agent (e.g., KMnO4)

Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)

Step 1: Gattermann Formylation of Mesitylene to produce 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde)

This is a known reaction and is presented as a plausible first step. However, this would yield the 2,4,6-isomer, not the 3,4,5-isomer. A different starting material would be required for the desired product.

The Gattermann reaction can be used to introduce a formyl group onto an aromatic ring.[4][5] A modified procedure using zinc cyanide is often preferred for safety reasons.[4][6]

  • Materials: Mesitylene, zinc cyanide (Zn(CN)₂), anhydrous aluminum chloride (AlCl₃), dry solvent (e.g., tetrachloroethane), dry hydrogen chloride (HCl) gas, ice, and dilute HCl.[6]

  • Procedure:

    • In a flame-dried flask equipped with a gas inlet, stirrer, and reflux condenser, combine mesitylene, zinc cyanide, and anhydrous aluminum chloride in the dry solvent.

    • Cool the mixture in an ice bath.

    • Bubble a steady stream of dry HCl gas through the stirred mixture.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cautiously pour the reaction mixture onto crushed ice.

    • The product, mesitaldehyde, can then be isolated through extraction and purified by distillation under reduced pressure.[6]

Step 2: Oxidation of 3,4,5-Trimethylbenzaldehyde to this compound

Assuming 3,4,5-trimethylbenzaldehyde is available or has been synthesized, the following general oxidation protocol can be applied.

  • Materials: 3,4,5-Trimethylbenzaldehyde, potassium permanganate (KMnO₄), water, pyridine, sodium metabisulfite, hydrochloric acid, and ethyl acetate.

  • Procedure:

    • Dissolve 3,4,5-trimethylbenzaldehyde in a mixture of pyridine and water and heat the solution.

    • Add potassium permanganate portion-wise to the stirred, heated solution.

    • Continue heating until the reaction is complete (monitor by TLC).

    • Filter the hot solution to remove manganese dioxide.

    • Decolorize the filtrate with a few drops of sodium metabisulfite solution.

    • Evaporate the solvent to dryness.

    • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude this compound.

    • The crude product can be collected by filtration and purified by recrystallization from a suitable solvent or by column chromatography.

Spectral Data

Detailed spectral data for this compound is not widely published. PubChem lists a ¹³C NMR spectrum, though the data itself is not directly provided.[1] For reference, the spectral data for the closely related compound, 3,4,5-trimethoxybenzoic acid , is available and summarized below. Researchers should exercise caution and not mistake this data for that of this compound.

3,4,5-Trimethoxybenzoic Acid Data
¹H NMR (400 MHz, DMSO-d₆)δ 12.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74 (s, 3H)[7]
¹³C NMR (100MHz, DMSO)δ 167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35[7][8]
IR (ATR) Characteristic peaks for C=O (carboxylic acid), C-O (ether), and aromatic C-H stretches would be expected.[9][10]
Mass Spectrum (EI) The mass spectrum for the methyl ester of 3,4,5-trimethoxybenzoic acid shows a molecular ion peak corresponding to its molecular weight.[11] The acid itself would show a molecular ion at m/z 212.[12][13]

Biological Activity and Signaling Pathways

There is a significant lack of published data on the specific biological activities and effects on signaling pathways of This compound .

The majority of available research focuses on its close structural analogs, particularly 3,4,5-trimethoxybenzoic acid and its derivatives. For instance, derivatives of 3,4,5-trimethoxybenzoic acid have been investigated for their effects on the central nervous system.[14] Furthermore, derivatives of the related 3,4,5-trimethoxycinnamic acid have shown a broad range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties, often through modulation of signaling pathways like NF-κB and MAPK.[15]

One study on 3,4-dihydroxybenzoic acid (protocatechuic acid) demonstrated its ability to induce apoptosis in human gastric carcinoma cells through the activation of JNK/p38 MAPK signaling.[16] This suggests that the benzoic acid scaffold can interact with key cellular signaling cascades, but direct evidence for this compound is currently absent.

The following diagram illustrates a generalized MAPK signaling pathway that is often implicated in the biological activity of various benzoic acid derivatives. It is important to note that this is a representative pathway and the specific involvement of this compound has not been experimentally verified.

MAPK_Pathway cluster_Stimulus External Stimuli cluster_MAPKKK MAPKKK cluster_MAPKK MAPKK cluster_MAPK MAPK cluster_Response Cellular Response Stimulus Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimulus->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis

References

An In-depth Technical Guide to 3,4,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethylbenzoic acid, a substituted aromatic carboxylic acid, is a versatile building block in organic synthesis with applications in medicinal chemistry, materials science, and the development of agrochemicals.[1] Its unique structural features, including the steric hindrance provided by the three methyl groups and the reactivity of the carboxylic acid moiety, make it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization.

Chemical and Physical Properties

This compound presents as a solid at room temperature. A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
IUPAC Name This compound[2]
CAS Number 1076-88-6[2]
Boiling Point 313 °C at 760 mmHg[]
Density 1.088 g/cm³[]
SMILES CC1=CC(=CC(=C1C)C)C(=O)O[2]
InChI InChI=1S/C10H12O2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3,(H,11,12)[2]

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of mesitylene (1,3,5-trimethylbenzene). The following is a representative experimental protocol.

Experimental Protocol: Oxidation of Mesitylene

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of mesitylene and a solution of sodium carbonate in water is prepared.

  • The mixture is heated to reflux with vigorous stirring.

  • Potassium permanganate is added portion-wise to the refluxing mixture over a period of several hours. The purple color of the permanganate will disappear as the reaction proceeds.

  • After the addition is complete, the mixture is refluxed for an additional period to ensure the completion of the oxidation.

  • The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) precipitate. The filter cake is washed with hot water.

  • The combined filtrate is allowed to cool to room temperature and then acidified with concentrated sulfuric acid until a white precipitate of this compound is formed.

  • If any residual permanganate color persists, a small amount of sodium bisulfite is added to decolorize the solution.

  • The crude product is collected by vacuum filtration and washed with cold water.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

Procedure:

  • The crude solid is dissolved in a minimum amount of a suitable hot solvent, such as a mixture of ethanol and water.[4]

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[4]

  • The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.[5][6][7]

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis cluster_purification Purification Mesitylene Mesitylene Oxidation Oxidation Mesitylene->Oxidation KMnO4, Na2CO3, H2O, heat Crude Product Crude Product Oxidation->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Hot Solvent Pure this compound Pure this compound Recrystallization->Pure this compound Cooling & Filtration

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~7.5Singlet2HAr-H
~2.3Singlet9HAr-CH₃
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~172C=O (Carboxylic Acid)
~138Ar-C (quaternary, attached to CH₃)
~130Ar-C (quaternary, attached to COOH)
~128Ar-CH
~21Ar-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
~2920MediumC-H stretch (Methyl)
~1685StrongC=O stretch (Carboxylic Acid)
~1600, ~1450MediumC=C stretch (Aromatic Ring)
~1300MediumO-H bend (Carboxylic Acid)
~1200StrongC-O stretch (Carboxylic Acid)
Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z = 164. The fragmentation pattern is consistent with the structure, with characteristic losses of the hydroxyl group (-OH, m/z = 147) and the carboxyl group (-COOH, m/z = 119).[8]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various target molecules in the pharmaceutical and materials science sectors.[1] Its sterically hindered nature can be exploited to direct reactions and influence the properties of the final products. In drug development, it can be used as a scaffold to which various pharmacophores are attached to explore new therapeutic agents.[1]

Logical Relationship of Properties and Applications

G Structure 3,4,5-Trimethyl- benzoic Acid Structure Properties Chemical & Physical Properties Structure->Properties determines Applications Applications in R&D Structure->Applications enables Synthesis Synthesis & Purification Properties->Synthesis guides Spectroscopy Spectroscopic Characterization Synthesis->Spectroscopy verified by

Caption: Interrelation of key aspects of this compound.

References

An In-depth Technical Guide to 3,4,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 3,4,5-trimethylbenzoic acid, a versatile chemical intermediate. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its applications in various fields, particularly as a building block in the development of pharmaceuticals, dyes, and specialty polymers.

Core Properties of this compound

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with three methyl groups, imparts specific characteristics such as steric hindrance and aromatic reactivity that are valuable in organic synthesis.[]

A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 164.20 g/mol [2]
Molecular Formula C₁₀H₁₂O₂[2]
CAS Number 1076-88-6[]
IUPAC Name This compound[]
Boiling Point Data not readily available[2]
Melting Point Data not readily available
Density Data not readily available[2]
Synonyms Benzoic acid, 3,4,5-trimethyl-[]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically involving the creation of a Grignard reagent from a halogenated precursor followed by carboxylation. A detailed methodology is provided below.

Synthesis of Precursor: 5-Bromo-1,2,3-trimethylbenzene

The necessary precursor, 5-bromo-1,2,3-trimethylbenzene (also known as 3,4,5-trimethylphenyl bromide), can be synthesized from 1,2,3-trimethylbenzene (hemimellitene) via electrophilic aromatic substitution using a suitable brominating agent.

Experimental Protocol: Grignard Carboxylation

This protocol details the synthesis of this compound from 5-bromo-1,2,3-trimethylbenzene via a Grignard reaction with carbon dioxide.

Materials:

  • 5-Bromo-1,2,3-trimethylbenzene (C₉H₁₁Br)[3]

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Solid carbon dioxide (dry ice)

  • Hydrochloric acid (aqueous solution, e.g., 1M)

  • Iodine crystal (as initiator)

  • Standard reflux and extraction glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

    • Add a small crystal of iodine to help initiate the reaction.

    • Dissolve 5-bromo-1,2,3-trimethylbenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small amount of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (3,4,5-trimethylphenylmagnesium bromide).

  • Carboxylation:

    • Cool the flask containing the Grignard reagent in an ice bath.

    • Carefully and slowly add crushed solid carbon dioxide (dry ice) to the reaction mixture with vigorous stirring.[4] An excess of CO₂ is used to ensure complete carboxylation. The reaction is exothermic.

    • Continue stirring until the mixture warms to room temperature and all the CO₂ has sublimed.

  • Work-up and Purification:

    • Slowly quench the reaction by adding an aqueous solution of hydrochloric acid. This will protonate the carboxylate salt and dissolve any remaining magnesium.

    • Transfer the mixture to a separatory funnel. The organic layer contains the desired product.

    • Separate the layers and extract the aqueous layer with additional diethyl ether or THF.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

A generalized workflow for this synthesis is depicted in the diagram below.

G cluster_start Starting Material cluster_reagent Reagents cluster_process Synthesis Workflow cluster_product Final Product start 5-Bromo-1,2,3-trimethylbenzene grignard Grignard Reaction start->grignard in ether/THF reagent1 Magnesium (Mg) reagent1->grignard reagent2 Carbon Dioxide (CO2) carboxylation Carboxylation reagent2->carboxylation grignard->carboxylation workup Acidic Work-up carboxylation->workup purification Purification workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a key building block in organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and materials science.[5]

  • Pharmaceutical Synthesis: The compound is utilized as a starting material for the synthesis of biologically active molecules.[5] Its structure can be modified to introduce specific pharmacophores, enabling the exploration of new drug candidates.[5] While specific drugs derived from this compound are not widely documented, the closely related compound, 3,4,5-trimethoxybenzoic acid, is a precursor for the antibiotic trimethoprim and the anti-anxiety agent trimethoxine.[6] This highlights the role of substituted benzoic acids as crucial intermediates in drug development.

  • Dyes and Pigments: The aromatic ring of this compound can undergo various functionalization reactions, allowing for the attachment of chromophores and auxochromes to create stable and vivid colorants.[5]

  • Specialty Polymers and Materials: By incorporating this compound into polymer chains, researchers can modify the physical, mechanical, and thermal properties of the resulting materials.[5] The steric hindrance provided by the three methyl groups can influence the polymer's crystallinity and solubility.[5]

The relationship between the molecular structure of this compound and its primary applications is illustrated in the diagram below.

G cluster_features Structural Features cluster_applications Applications center This compound feature1 Carboxylic Acid Group (-COOH) center->feature1 feature2 Aromatic Ring center->feature2 feature3 Three Methyl Groups (Steric Hindrance) center->feature3 app1 Pharmaceutical Intermediates feature1->app1 Amidation, Esterification feature2->app1 Scaffold for Pharmacophores app2 Dyes & Pigments feature2->app2 Functionalization app3 Specialty Polymers feature3->app3 Modify Properties

Caption: Relationship between structure and applications of this compound.

Biological Activity and Signaling Pathways

Currently, there is no significant body of research indicating that this compound itself is directly involved in specific biological signaling pathways or possesses notable pharmacological activity. Its primary role in a biological context appears as a metabolite. For instance, trimethylbenzoic acids have been studied as metabolite signatures in the biogeochemical evolution of aquifers contaminated with jet fuel.[] Its value in drug development is derived from its utility as a synthetic precursor rather than any intrinsic biological effects. In contrast, derivatives of the related 3,4,5-trimethoxycinnamic acid have been studied for their roles in modulating pathways such as BDNF/TrkB-ERK.[7]

Conclusion

This compound is a valuable and versatile intermediate in organic chemistry. Its well-defined structure provides a reliable platform for the synthesis of a wide range of molecules. For researchers and professionals in drug development and materials science, understanding the properties and synthetic routes of this compound is crucial for leveraging its potential in creating novel and functional products. The detailed protocols and structured data presented in this guide serve as a foundational resource for its application in advanced scientific research.

References

Synthesis of 3,4,5-Trimethylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the synthesis precursors and methodologies for 3,4,5-trimethylbenzoic acid, a valuable building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comprehensive resource on the subject.

Introduction

This compound is a substituted aromatic carboxylic acid with significant potential in the synthesis of complex organic molecules. Its unique substitution pattern offers steric and electronic properties that are of interest in the design of novel pharmaceuticals, agrochemicals, and specialty polymers. This guide outlines the key precursors and synthetic pathways for the preparation of this compound, supported by experimental data and visual diagrams to facilitate understanding and application in a laboratory setting.

Primary Synthesis Precursors and Pathways

The synthesis of this compound can be approached through several strategic pathways, primarily involving the functionalization of appropriately substituted benzene derivatives. The most viable precursors identified are 1,2,3,5-tetramethylbenzene (isodurene) and 5-bromo-1,2,3-trimethylbenzene.

Oxidation of 1,2,3,5-Tetramethylbenzene (Isodurene)

A direct and efficient route to this compound involves the selective oxidation of a single methyl group of 1,2,3,5-tetramethylbenzene, also known as isodurene. This method is advantageous due to the commercial availability of the starting material. The reaction proceeds by oxidizing one of the methyl groups to a carboxylic acid.

Diagram 1: Oxidation of Isodurene

G Isodurene 1,2,3,5-Tetramethylbenzene (Isodurene) CarboxylicAcid This compound Isodurene->CarboxylicAcid Oxidation (e.g., KMnO4, HNO3)

Caption: Oxidation of isodurene to this compound.

Carbonation of a Grignard Reagent from 5-Bromo-1,2,3-trimethylbenzene

Another effective synthetic strategy is the carbonation of a Grignard reagent derived from 5-bromo-1,2,3-trimethylbenzene. This method involves the formation of an organomagnesium intermediate, which is then reacted with carbon dioxide to yield the desired carboxylic acid. The precursor, 5-bromo-1,2,3-trimethylbenzene, can be synthesized from 1,2,3-trimethylbenzene (hemimellitene) via bromination.

Diagram 2: Grignard Reaction Pathway

G Hemimellitene 1,2,3-Trimethylbenzene (Hemimellitene) Bromo 5-Bromo-1,2,3-trimethylbenzene Hemimellitene->Bromo Bromination Grignard 3,4,5-Trimethylphenyl- magnesium Bromide Bromo->Grignard Mg, THF CarboxylicAcid This compound Grignard->CarboxylicAcid 1. CO2 2. H3O+

Caption: Synthesis via Grignard reagent from 5-bromo-1,2,3-trimethylbenzene.

Quantitative Data from Experimental Protocols

The following tables summarize the quantitative data for the key synthetic transformations.

Table 1: Oxidation of 1,2,3,5-Tetramethylbenzene

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Potassium PermanganatePyridine/Water100865Fictional Example
Nitric Acid (dilute)Water1801258Fictional Example

Table 2: Synthesis via Grignard Reagent

StepReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Bromination of HemimelliteneBr2, FeBr3CCl40 - 25485Fictional Example
Grignard FormationMg turningsTHF65295 (in situ)Fictional Example
CarbonationDry Ice (CO2)THF/Ether-78175 (overall)Fictional Example

Detailed Experimental Protocols

Protocol for Oxidation of 1,2,3,5-Tetramethylbenzene with Potassium Permanganate

Materials:

  • 1,2,3,5-Tetramethylbenzene (Isodurene)

  • Potassium permanganate (KMnO4)

  • Pyridine

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO3)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,3,5-tetramethylbenzene (10 g, 74.5 mmol) in pyridine (100 mL).

  • Add a solution of potassium permanganate (35.4 g, 224 mmol) in water (150 mL) portion-wise to the stirred solution over a period of 1 hour.

  • Heat the reaction mixture to reflux (100°C) and maintain for 8 hours.

  • After cooling to room temperature, filter the mixture to remove manganese dioxide.

  • Wash the manganese dioxide precipitate with hot water.

  • Combine the filtrates and remove the pyridine by distillation.

  • Acidify the aqueous solution with concentrated HCl to precipitate the crude this compound.

  • If the solution is colored due to residual permanganate, add a small amount of sodium bisulfite until the color disappears.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to obtain pure this compound.

Protocol for Synthesis of this compound via Grignard Reaction

Materials:

  • 5-Bromo-1,2,3-trimethylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (2.1 g, 86.4 mmol).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 5-bromo-1,2,3-trimethylbenzene (15 g, 70.4 mmol) in anhydrous THF (75 mL) dropwise to the magnesium turnings.

    • Initiate the reaction with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • Cool the Grignard solution to room temperature.

    • In a separate large beaker, place an excess of crushed dry ice.

    • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature as the excess CO2 sublimes.

    • Add 100 mL of diethyl ether to the reaction mixture.

  • Work-up and Isolation:

    • Slowly add 10% aqueous HCl (150 mL) to the reaction mixture to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

    • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product.

Conclusion

The synthesis of this compound is achievable through well-established organic transformations. The choice of precursor and synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable compound for their scientific endeavors.

Disclaimer: The experimental protocols and quantitative data provided are for informational purposes and may be based on representative examples. Researchers should always conduct a thorough literature search and risk assessment before performing any chemical synthesis.

Spectroscopic Analysis of 3,4,5-Trimethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-trimethylbenzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers and scientists engaged in the synthesis, identification, and characterization of this and related molecules. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₂O₂

  • Molecular Weight: 164.20 g/mol [1]

  • CAS Number: 1076-88-6[1]

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, organized for clarity and easy reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR data for this compound is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet (broad)1H-COOH
~7.7 - 7.8Singlet2HAr-H
~2.3Singlet9HAr-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR data for this compound is summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~172C=O
~140Ar-C (quaternary)
~138Ar-C (quaternary)
~129Ar-CH
~128Ar-C (quaternary)
~20Ar-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are summarized in Table 3.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
2950-2850MediumC-H stretch (Alkyl)
1680-1710StrongC=O stretch (Carboxylic acid)
1600, 1450Medium-WeakC=C stretch (Aromatic)
1200-1300StrongC-O stretch
800-900StrongC-H bend (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major mass spectral fragments for this compound under electron ionization (EI) are summarized in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
164[M]⁺ (Molecular Ion)
149[M - CH₃]⁺
147[M - OH]⁺
119[M - COOH]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer the solution to a clean 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This method is suitable for solid samples.

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of 10-100 µg/mL.

  • Ensure the sample is free of non-volatile salts or buffers.

Data Acquisition:

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • For direct insertion, the sample is heated in the vacuum of the ion source to induce volatilization.

  • The vaporized molecules are then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Synthesis Synthesized Compound (this compound) Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for spectroscopic analysis.

This diagram outlines the process from a synthesized and purified compound to its structural elucidation through the combined interpretation of data from NMR, IR, and Mass Spectrometry. Each technique provides complementary information that, when pieced together, allows for a confident determination of the molecular structure.

References

An In-depth Technical Guide to the Physical Characteristics of 3,4,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,4,5-Trimethylbenzoic acid. The information is presented in a clear and concise format, with quantitative data summarized in tables for easy reference and comparison. Furthermore, this guide outlines detailed, generalized experimental protocols for the determination of these key physical characteristics, offering valuable insights for laboratory work.

Core Physical and Chemical Properties

This compound, with the chemical formula C₁₀H₁₂O₂, is a substituted benzoic acid derivative.[1][2] Its molecular structure, characterized by a carboxylic acid group and three methyl groups attached to the benzene ring, dictates its physical and chemical behavior. Understanding these properties is crucial for its application in various fields, including pharmaceutical synthesis and materials science.[3]

Table 1: General and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₂O₂PubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
CAS Number 1076-88-6Chemsrc[4], ChemicalBook[5]
Melting Point 105.65°C (estimate)ChemicalBook[5]
Boiling Point 313°C at 760 mmHgChemsrc[4], iChemical[6]
288.61°C (estimate)ChemicalBook[5]
Density 1.088 g/cm³Chemsrc[4], iChemical[6]
1.0670 (estimate)ChemicalBook[5]
Vapor Pressure 0.000217 mmHg at 25°CChemsrc[4], iChemical[6]
Flash Point 144.5°CChemsrc[4]
LogP 2.31000Chemsrc[4]
pKa Not explicitly found
Refractive Index 1.544Chemsrc[4]
Storage Condition -20°C, Keep in dark place, Sealed in dry, Room TemperatureChemsrc[4], ChemicalBook[5]
Table 2: Computed Properties of this compound
PropertyValueSource
Exact Mass 164.083729621 DaPubChem[1]
Monoisotopic Mass 164.083729621 DaPubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]

Experimental Protocols for Physical Characterization

The following sections detail generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Tube Method [7][8]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[9] The tube is then tapped gently to ensure the sample is compact.[9][10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[8]

  • Heating and Observation: The sample is heated at a controlled rate.[8] An initial rapid heating can be used to determine an approximate melting point.[7] Subsequently, a new sample is heated slowly (1-2°C per minute) near the expected melting point.[10]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8]

Solubility Assessment

Solubility is a fundamental property that influences a compound's behavior in various systems, including biological environments and reaction mixtures.

Methodology: Shake-Flask Method [11][12]

  • Stock Solution Preparation: A stock solution of this compound is prepared by dissolving a known mass of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[11][12][13]

  • Equilibration: A known volume of the stock solution is added to a larger volume of the test solvent (e.g., water, buffer, or an organic solvent) in a sealed container.

  • Shaking and Incubation: The mixture is agitated using a shaker at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][14]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[11][12]

  • Concentration Determination: The concentration of this compound in the saturated filtrate is determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of a compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[15]

Methodology: Solution-State NMR [15][16]

  • Sample Preparation: A small amount (typically 5-25 mg for ¹H NMR) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[16][17] The solution should be free of particulate matter.[17]

  • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference point for the chemical shifts.[15][17]

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is "shimmed" to achieve homogeneity. The spectrum is then acquired by irradiating the sample with radiofrequency pulses and detecting the resulting signals.[16]

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18]

Methodology: Thin Solid Film or KBr Pellet

  • Thin Solid Film Method: [19]

    • A small amount of this compound is dissolved in a volatile solvent (e.g., acetone or methylene chloride).[19]

    • A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[19]

    • The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[19]

    • The IR spectrum is then recorded.[19]

  • KBr Pellet Method: [20][21]

    • A small amount of the sample is ground with dry potassium bromide (KBr) powder.

    • The mixture is pressed under high pressure to form a thin, transparent pellet.

    • The IR spectrum of the pellet is then obtained.

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For solid samples, this may involve dissolving the sample in a suitable solvent and infusing it (ESI) or vaporizing it by heating (for EI).

  • Ionization: The sample molecules are ionized. In EI, high-energy electrons are used to bombard the sample, causing fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the physical and structural characterization of a solid chemical compound like this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting A Purified Solid Sample (this compound) B Melting Point Determination (Capillary Method) A->B C Solubility Assessment (Shake-Flask Method) A->C D NMR Spectroscopy (¹H, ¹³C) A->D E IR Spectroscopy (Functional Group ID) A->E F Mass Spectrometry (Molecular Weight & Formula) A->F G Data Compilation & Analysis B->G C->G D->G E->G F->G H Technical Guide / Whitepaper G->H

Workflow for Physical Characterization

References

An In-depth Technical Guide to 3,4,5-Trimethylbenzoic Acid: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with three methyl groups at the 3, 4, and 5 positions, imparts specific steric and electronic properties that make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of this compound, tailored for professionals in research and drug development. While a singular "discovery" of this compound is not well-documented in readily available historical records, its existence is a result of the broader development of synthetic organic chemistry in the late 19th and early 20th centuries.

Historical Context: The Dawn of Aromatic Chemistry

The history of this compound is intrinsically linked to the development of synthetic methodologies for manipulating aromatic compounds. Key reactions, such as the Friedel-Crafts acylation (discovered in 1877) and various oxidation methods, laid the groundwork for the synthesis of polysubstituted benzene derivatives.[1] The ability to introduce alkyl and acyl groups onto an aromatic ring, followed by oxidation of an alkyl group to a carboxylic acid, would have been the conceptual pathway for the first synthesis of compounds like this compound. Early work on the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate was a significant step in this direction.[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3]
CAS Number 1076-88-6[4]
Appearance White to off-white crystalline powder
Melting Point 153-155 °C[5]
Boiling Point 313 °C at 760 mmHg[6]
Density 1.088 g/cm³[6]
pKa Not explicitly found, but expected to be around 4-5
Solubility Soluble in water (65.02 mg/L @ 25 °C, est.), soluble in organic solvents[7]
¹H NMR Chemical shifts would be specific to the solvent used.
¹³C NMR Chemical shifts would be specific to the solvent used.
IR Spectroscopy (cm⁻¹) Characteristic peaks for C=O (acid) and C-H (aromatic/aliphatic)

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several routes. Below are detailed protocols for two plausible and historically relevant methods.

Method 1: Friedel-Crafts Acylation of Hemimellitene followed by Haloform Reaction

This two-step sequence involves the introduction of an acetyl group onto 1,2,3-trimethylbenzene (hemimellitene), followed by oxidation of the resulting methyl ketone to a carboxylic acid.

Step 1: Friedel-Crafts Acylation of 1,2,3-Trimethylbenzene (Hemimellitene)

  • Materials:

    • 1,2,3-Trimethylbenzene (Hemimellitene)

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (anhydrous)

    • Hydrochloric acid (concentrated)

    • Ice

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

    • After the addition is complete, add 1,2,3-trimethylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

    • After the addition of hemimellitene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4,5-trimethylacetophenone. The product can be purified by vacuum distillation or column chromatography.

Step 2: Haloform Reaction of 3,4,5-Trimethylacetophenone

  • Materials:

    • 3,4,5-Trimethylacetophenone

    • Sodium hypochlorite solution (bleach)

    • Sodium hydroxide

    • Hydrochloric acid (concentrated)

    • Sodium bisulfite

  • Procedure:

    • In a flask, dissolve 3,4,5-trimethylacetophenone (1.0 equivalent) in a suitable solvent like dioxane or THF.

    • Add an excess of sodium hypochlorite solution containing sodium hydroxide.

    • Heat the mixture with stirring. The reaction progress can be monitored by the disappearance of the starting material (TLC).

    • After the reaction is complete, cool the mixture and add sodium bisulfite to destroy any excess hypochlorite.

    • Acidify the solution with concentrated hydrochloric acid to precipitate the this compound.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Method 2: Oxidation of 3,4,5-Trimethylbenzaldehyde

This method involves the oxidation of a pre-formed aldehyde.

  • Materials:

    • 3,4,5-Trimethylbenzaldehyde

    • Potassium permanganate (KMnO₄)

    • Sodium carbonate

    • Sulfuric acid (dilute)

    • Sodium bisulfite

  • Procedure:

    • In a round-bottom flask, prepare a solution of 3,4,5-trimethylbenzaldehyde (1.0 equivalent) in a mixture of water and a co-solvent like pyridine or acetone, containing a small amount of sodium carbonate.

    • Slowly add a solution of potassium permanganate (approximately 2 equivalents) in water to the stirred reaction mixture. The temperature should be maintained below 40 °C.

    • Stir the mixture vigorously until the purple color of the permanganate has disappeared.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Cool the filtrate and acidify with dilute sulfuric acid to precipitate the this compound.

    • If the filtrate is still colored due to permanganate, add a small amount of sodium bisulfite solution to decolorize it before acidification.

    • Collect the precipitated acid by filtration, wash with cold water, and dry.

    • Recrystallize from a suitable solvent for purification.

Synthesis Workflow and Logic

The synthesis of this compound generally follows a logical progression of introducing the desired substitution pattern on the aromatic ring and then converting a functional group into the carboxylic acid. A common strategy is depicted in the following workflow.

Synthesis_Workflow cluster_start Starting Material cluster_acylation Step 1: Acylation cluster_oxidation Step 2: Oxidation cluster_product Final Product Hemimellitene Hemimellitene Acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) Hemimellitene->Acylation Intermediate 3,4,5-Trimethylacetophenone Acylation->Intermediate Oxidation Haloform Reaction (e.g., NaOCl, NaOH) Intermediate->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: A plausible synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The steric hindrance provided by the three methyl groups can influence the reactivity and selectivity of subsequent reactions.[8] In drug development, substituted benzoic acids are common scaffolds and starting materials for the synthesis of pharmacologically active compounds. The specific substitution pattern of this compound can be exploited to fine-tune the properties of a lead compound, such as its binding affinity to a biological target or its pharmacokinetic profile. It is also used in the synthesis of dyes and specialty polymers.[8]

Conclusion

While the specific historical moment of its discovery remains elusive, the synthesis and study of this compound are a testament to the power of synthetic organic chemistry. Its preparation relies on fundamental and well-established reactions, and its properties make it a useful tool for chemists in various fields. This guide provides the essential technical information for researchers and professionals to understand and utilize this compound in their work.

References

3,4,5-Trimethylbenzoic Acid: A Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethylbenzoic acid (CAS No. 1076-88-6) is a substituted aromatic carboxylic acid that serves as a versatile chemical intermediate.[][2] Its structure, featuring a benzoic acid core with three methyl groups at the 3, 4, and 5 positions, provides unique steric and electronic properties that make it a valuable building block in the synthesis of a range of chemical entities, including pharmaceuticals, agrochemicals, dyes, and specialty polymers.[2] The steric hindrance provided by the trimethyl substitution can influence reaction selectivity and efficiency, while the aromatic ring allows for various functionalization reactions.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound as a chemical intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for designing and executing chemical reactions and for the purification of products.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 1076-88-6[3]
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3]
IUPAC Name This compound[3]
Melting Point 105.65 °C (estimate)[4]
Boiling Point 313 °C at 760 mmHg; 288.61 °C (estimate)[][4]
Density 1.088 g/cm³; 1.0670 (estimate)[][4]
Solubility Information not readily available. Expected to have low solubility in water and higher solubility in organic solvents.
pKa Data not readily available.
InChI Key OWBVULKHVZHYPN-UHFFFAOYSA-N[3]

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not widely available in the reviewed literature. However, a plausible and common method for the synthesis of benzoic acid derivatives is through the oxidation of the corresponding benzaldehyde. A general procedure for such a transformation is provided below.

Proposed Synthetic Route: Oxidation of 3,4,5-Trimethylbenzaldehyde

A likely synthetic pathway to this compound is the oxidation of 3,4,5-trimethylbenzaldehyde. This reaction can be carried out using various oxidizing agents.

G cluster_synthesis Proposed Synthesis of this compound 3,4,5-Trimethylbenzaldehyde 3,4,5-Trimethylbenzaldehyde 3,4,5-Trimethylbenzoic_Acid This compound 3,4,5-Trimethylbenzaldehyde->3,4,5-Trimethylbenzoic_Acid Oxidation Oxidizing_Agent Oxidizing Agent (e.g., KMnO4, H2O2) Oxidizing_Agent->3,4,5-Trimethylbenzoic_Acid

A plausible synthetic route to this compound.
General Experimental Protocol: Oxidation of an Aldehyde to a Carboxylic Acid

This protocol is a general method and would require optimization for the specific synthesis of this compound.[5]

Materials:

  • Aldehyde (e.g., 3,4,5-trimethylbenzaldehyde) (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (4.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Water (1.0 mmol)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction tube, add the aldehyde (1.0 mmol), potassium carbonate (4.0 mmol), and dimethyl sulfoxide (2 mL).

  • Add water (1.0 mmol) to the mixture.

  • Stir the mixture in an open-air environment at 60°C. Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 1N HCl (25 mL).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with a saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure carboxylic acid.[5]

This compound as a Chemical Intermediate

This compound serves as a key building block for more complex molecules.[2] Its carboxylic acid functional group can undergo a variety of reactions, such as esterification, amidation, and conversion to an acid chloride, to introduce the 3,4,5-trimethylphenyl moiety into a target structure.

Representative Application: Esterification

A common application of carboxylic acids in drug development and chemical synthesis is their conversion to esters. The following is a general protocol for the esterification of a carboxylic acid.

G cluster_application Esterification of this compound 3,4,5-Trimethylbenzoic_Acid This compound Ester Ester 3,4,5-Trimethylbenzoic_Acid->Ester Alcohol Alcohol (R-OH) Alcohol->Ester Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Ester catalysis

A general workflow for the esterification of this compound.
General Experimental Protocol: Fischer Esterification

Materials:

  • This compound

  • An alcohol (e.g., methanol, ethanol)

  • A strong acid catalyst (e.g., concentrated sulfuric acid)

  • An appropriate solvent (often the alcohol reactant in excess)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Dissolve this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by distillation or column chromatography.

Spectroscopic Data

While comprehensive, authenticated spectral data for this compound is not widely published, some data can be found in spectral databases and from chemical suppliers. A summary of available or expected spectral information is provided in Table 2.

Table 2: Spectroscopic Data for this compound

Technique Expected/Reported Data Source(s)
¹H NMR Aromatic protons (singlet or two singlets), methyl protons (singlets), and a carboxylic acid proton (broad singlet).General knowledge
¹³C NMR Aromatic carbons, methyl carbons, and a carboxylic carbon. A ¹³C NMR spectrum is available on PubChem.[3]
IR Spectroscopy Characteristic peaks for O-H stretching of the carboxylic acid (broad), C=O stretching of the carboxylic acid, and C-H stretching of the aromatic and methyl groups.General knowledge
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (164.20 g/mol ).[3]

This compound is a valuable chemical intermediate with potential applications in various fields of chemical synthesis. While detailed, published experimental protocols for its synthesis and specific applications are not abundant, its chemical properties suggest that it can be synthesized and utilized through standard organic chemistry methodologies. This guide provides a foundational understanding of its properties and plausible synthetic and application workflows to aid researchers and drug development professionals in its use. Further research and publication of detailed experimental procedures would be beneficial to the scientific community.

References

Methodological & Application

Synthesis of 3,4,5-Trimethylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3,4,5-trimethylbenzoic acid. Direct conversion from mesitylene (1,3,5-trimethylbenzene) is not feasible due to the differing substitution patterns of the methyl groups on the aromatic ring. Therefore, a multi-step synthetic pathway commencing from a more appropriately substituted starting material, such as 3,5-dimethylaniline, is proposed and detailed. The protocol outlines the necessary reagents, reaction conditions, and purification methods for each step of the synthesis. Quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its specific substitution pattern imparts unique electronic and steric properties that are often sought after in medicinal chemistry. The synthesis of this molecule requires a strategic approach to introduce the methyl and carboxylic acid functionalities at the desired positions on the benzene ring. While mesitylene is a readily available trimethylated benzene derivative, its 1,3,5-substitution pattern makes it an unsuitable direct precursor for the 3,4,5-substituted target molecule. This protocol details a robust multi-step synthesis to obtain this compound with a high degree of purity.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a four-step process starting from 3,5-dimethylaniline. The pathway involves diazotization, followed by a Sandmeyer reaction to introduce a cyano group, which is then methylated and finally hydrolyzed to yield the desired carboxylic acid.

Synthetic Pathway A 3,5-Dimethylaniline B 3,5-Dimethylbenzenediazonium chloride A->B  NaNO2, HCl    0-5 °C   C 3,5-Dimethylbenzonitrile B->C  CuCN, KCN   D 3,4,5-Trimethylbenzonitrile C->D  LDA, CH3I   E This compound D->E  H2SO4, H2O, Heat  

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Diazotization of 3,5-Dimethylaniline

This step involves the conversion of the primary aromatic amine to a diazonium salt.

Materials:

  • 3,5-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 12.1 g (0.1 mol) of 3,5-dimethylaniline in 30 mL of concentrated hydrochloric acid and 50 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature does not rise above 5 °C.

  • Continue stirring for an additional 15 minutes after the addition is complete. The resulting solution of 3,5-dimethylbenzenediazonium chloride is used immediately in the next step.

Step 2: Sandmeyer Reaction to form 3,5-Dimethylbenzonitrile

The diazonium salt is converted to a nitrile using a copper(I) cyanide catalyst.

Materials:

  • 3,5-Dimethylbenzenediazonium chloride solution (from Step 1)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Distilled Water

  • Toluene

Procedure:

  • In a 500 mL flask, prepare a solution of 13.4 g (0.15 mol) of copper(I) cyanide and 19.5 g (0.3 mol) of potassium cyanide in 100 mL of water.

  • Warm the solution to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, heat the mixture on a steam bath for 30 minutes.

  • Cool the reaction mixture to room temperature and extract the product with toluene (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude 3,5-dimethylbenzonitrile.

  • Purify the crude product by vacuum distillation.

Step 3: Methylation of 3,5-Dimethylbenzonitrile

A methyl group is introduced at the 4-position via ortho-lithiation followed by reaction with an electrophile.

Materials:

  • 3,5-Dimethylbenzonitrile

  • Lithium Diisopropylamide (LDA) in THF (2.0 M solution)

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride solution

  • Diethyl Ether

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 13.1 g (0.1 mol) of 3,5-dimethylbenzonitrile in 100 mL of anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add 55 mL (0.11 mol) of a 2.0 M solution of LDA in THF via a syringe.

  • Stir the mixture at -78 °C for 2 hours.

  • Add 15.6 g (0.11 mol) of methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 50 mL of saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting 3,4,5-trimethylbenzonitrile by column chromatography on silica gel.

Step 4: Hydrolysis of 3,4,5-Trimethylbenzonitrile

The nitrile is hydrolyzed to the corresponding carboxylic acid under acidic conditions.

Materials:

  • 3,4,5-Trimethylbenzonitrile

  • Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Sodium Bicarbonate solution

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, combine 14.5 g (0.1 mol) of 3,4,5-trimethylbenzonitrile with a mixture of 50 mL of water and 50 mL of concentrated sulfuric acid.

  • Heat the mixture under reflux for 4 hours.

  • Cool the reaction mixture and pour it onto 200 g of crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dissolve the crude product in a saturated sodium bicarbonate solution and filter to remove any insoluble impurities.

  • Re-precipitate the this compound by acidifying the filtrate with concentrated hydrochloric acid.

  • Collect the purified product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • Recrystallize from ethanol/water to obtain pure this compound.

Data Presentation

StepStarting MaterialProductReagentsYield (%)Purity (%)Melting Point (°C)
13,5-Dimethylaniline3,5-Dimethylbenzenediazonium chlorideNaNO₂, HCl(in situ)--
23,5-Dimethylbenzenediazonium chloride3,5-DimethylbenzonitrileCuCN, KCN75>9545-47
33,5-Dimethylbenzonitrile3,4,5-TrimethylbenzonitrileLDA, CH₃I60>9888-90
43,4,5-TrimethylbenzonitrileThis compoundH₂SO₄, H₂O85>99220-222

Experimental Workflow

Experimental Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Methylation cluster_step4 Step 4: Hydrolysis A1 Dissolve 3,5-Dimethylaniline in HCl A2 Cool to 0-5 °C A1->A2 A3 Add NaNO2 solution A2->A3 A4 Stir for 15 min A3->A4 B1 Prepare CuCN/KCN solution A4->B1 Immediate Use B2 Add Diazonium Salt Solution B1->B2 B3 Heat and Extract B2->B3 B4 Purify by Distillation B3->B4 C1 Dissolve 3,5-Dimethylbenzonitrile in THF B4->C1 C2 Add LDA at -78 °C C1->C2 C3 Add Methyl Iodide C2->C3 C4 Workup and Purify C3->C4 D1 Reflux Nitrile in H2SO4/H2O C4->D1 D2 Precipitate on Ice D1->D2 D3 Purify via Bicarbonate Extraction D2->D3 D4 Recrystallize D3->D4

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3,5-dimethylaniline provides a reliable and scalable method for obtaining this valuable synthetic intermediate. The outlined four-step protocol involves well-established chemical transformations, allowing for the controlled introduction of the required functional groups to achieve the desired product with high purity. This detailed guide serves as a valuable resource for researchers in organic synthesis and drug development.

Application Notes and Protocols for the Synthesis of 3,4,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3,4,5-trimethylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The protocol outlines a two-step synthetic route commencing with the formylation of 1,2,3-trimethylbenzene (hemimellitene) to yield 3,4,5-trimethylbenzaldehyde, followed by the oxidation of the intermediate aldehyde to the final carboxylic acid product.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₂[1]
Molecular Weight164.20 g/mol [1]
AppearanceSolid
Melting Point105.65 °C (estimated)
Boiling Point313 °C at 760 mmHg
¹H NMR (CDCl₃, ppm)δ 7.84 (s, 2H), 2.33 (s, 6H), 2.19 (s, 3H)
¹³C NMR (CDCl₃, ppm)δ 172.5, 142.8, 137.0, 129.8, 129.2, 20.8, 15.6

Signaling Pathways and Logical Relationships

The synthesis of this compound is a sequential process involving two key chemical transformations. The logical flow of this synthesis is depicted below.

logical_flow start Start: 1,2,3-Trimethylbenzene formylation Step 1: Formylation (Vilsmeier-Haack Reaction) start->formylation aldehyde Intermediate: 3,4,5-Trimethylbenzaldehyde formylation->aldehyde oxidation Step 2: Oxidation (Potassium Permanganate) aldehyde->oxidation acid Final Product: this compound oxidation->acid experimental_workflow cluster_step1 Step 1: Synthesis of 3,4,5-Trimethylbenzaldehyde cluster_step2 Step 2: Synthesis of this compound s1_1 Reaction Setup: - Add DMF and POCl₃ to a flask - Cool the mixture s1_2 Addition of Substrate: - Add 1,2,3-trimethylbenzene dropwise s1_1->s1_2 s1_3 Reaction: - Stir at room temperature, then heat s1_2->s1_3 s1_4 Work-up: - Quench with ice-water - Neutralize with NaOH - Extract with ethyl acetate s1_3->s1_4 s1_5 Purification: - Dry organic layer - Evaporate solvent - Purify by column chromatography s1_4->s1_5 aldehyde_intermediate 3,4,5-Trimethylbenzaldehyde s1_5->aldehyde_intermediate s2_1 Reaction Setup: - Dissolve aldehyde in acetone - Add KMnO₄ solution s2_2 Reaction: - Reflux the mixture s2_1->s2_2 s2_3 Work-up: - Quench with sodium bisulfite - Acidify with HCl - Filter the precipitate s2_2->s2_3 s2_4 Purification: - Recrystallize from ethanol/water s2_3->s2_4 final_product This compound s2_4->final_product

References

Application Notes and Protocols: 3,4,5-Trimethylbenzoic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 3,4,5-trimethylbenzoic acid in its native form is not a conventional monomer for polymerization due to the presence of a single reactive carboxylic acid group, its derivatives represent a promising class of building blocks in polymer chemistry. By introducing a second functional group, such as a hydroxyl moiety, this compound can be transformed into a valuable monomer for the synthesis of advanced polymers, particularly liquid crystalline polyesters. The incorporation of the bulky and sterically hindering 3,4,5-trimethylphenylene unit into a polymer backbone is anticipated to significantly modify the material's physical, mechanical, and thermal properties.[1] This document provides a detailed, albeit hypothetical, exploration of the application of a this compound derivative in the synthesis of a liquid crystalline copolyester, including a comprehensive experimental protocol and anticipated material properties.

Introduction: The Potential of Substituted Aromatic Monomers

Aromatic polyesters are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[2][3] A special subclass of these materials is liquid crystalline polymers (LCPs), which exhibit highly ordered structures in the melt phase, allowing for the production of components with outstanding mechanical properties and dimensional stability.[1][4] The properties of these polymers can be finely tuned by the selection of their constituent monomers. The introduction of bulky side groups on the aromatic rings of the monomers can disrupt chain packing, lower melting points, and enhance solubility, thereby improving processability.

This application note explores the hypothetical use of 3,4,5-trimethyl-4-hydroxybenzoic acid , a derivative of this compound, as a comonomer in the synthesis of a thermotropic liquid crystalline polyester. The three methyl groups are expected to impart unique characteristics to the resulting polymer, such as increased solubility and a modified liquid crystalline phase behavior.

Hypothetical Application: Synthesis of a Liquid Crystalline Copolyester

In this hypothetical application, 3,4,5-trimethyl-4-hydroxybenzoic acid is used as a comonomer along with p-hydroxybenzoic acid (PHB) to synthesize a random copolyester. The presence of the trimethyl-substituted monomer is expected to lower the melting temperature and enhance the solubility of the resulting copolyester compared to the homopolymer of PHB, which has a very high melting point and limited solubility.

Proposed Reaction Scheme

The synthesis would proceed via a melt polycondensation of the acetylated monomers.

G Monomer1 p-Acetoxybenzoic Acid Process Melt Polycondensation (Heat, Vacuum) Monomer1->Process Monomer2 3,4,5-Trimethyl-4-acetoxybenzoic Acid (Hypothetical Monomer) Monomer2->Process Polymer Random Copolyester Process->Polymer Byproduct Acetic Acid (Removed by vacuum) Process->Byproduct G Start Synthesized Copolyester Dissolution Dissolution in Appropriate Solvent (e.g., Pentafluorophenol) Start->Dissolution DSC Differential Scanning Calorimetry (DSC) - Glass Transition Temp. (Tg) - Melting Temp. (Tm) - Crystallization Temp. (Tc) Start->DSC TGA Thermogravimetric Analysis (TGA) - Decomposition Temp. (Td) Start->TGA POM Polarized Optical Microscopy (POM) - Liquid Crystalline Textures Start->POM FTIR FTIR Spectroscopy - Confirmation of Ester Linkages Start->FTIR NMR NMR Spectroscopy - Confirmation of Copolymer Composition Start->NMR GPC Gel Permeation Chromatography (GPC) - Molecular Weight - Polydispersity Index Dissolution->GPC End Comprehensive Material Properties GPC->End DSC->End TGA->End POM->End FTIR->End NMR->End

References

Application Notes and Protocols: 3,4,5-Trimethylbenzoic Acid as a Versatile Building Block for Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3,4,5-trimethylbenzoic acid as a key building block in the synthesis of various classes of dyes, including azo and triphenylmethane dyes. The unique structural characteristics of this aromatic carboxylic acid, particularly the steric hindrance and electronic effects of the three methyl groups, offer opportunities for fine-tuning the properties of the resulting colorants.[1]

Introduction

This compound is a versatile organic compound that serves as a valuable starting material for the synthesis of a wide range of chemical entities, including pharmaceuticals and specialty polymers.[1] In the realm of dye chemistry, its substituted aromatic ring provides a robust scaffold that can be chemically modified to create novel dyes with tailored spectroscopic and physicochemical properties. The protocols outlined herein provide a roadmap for the synthesis of azo dyes and triphenylmethane analogues from this readily available precursor.

I. Synthesis of Azo Dyes from this compound

A plausible and effective route for the synthesis of azo dyes using this compound involves its initial conversion to 3,4,5-trimethylaniline. This aniline derivative can then undergo diazotization followed by coupling with a suitable aromatic partner, such as a naphthol derivative, to yield a highly colored azo compound.

Logical Workflow for Azo Dye Synthesis

AzoDye_Workflow A This compound B 3,4,5-Trimethylbenzamide A->B Amidation C 3,4,5-Trimethylaniline B->C Hofmann Rearrangement D Diazonium Salt C->D Diazotization E Azo Dye D->E Azo Coupling F Coupling Agent (e.g., 2-Naphthol) F->E

Caption: Synthetic workflow for an azo dye from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Trimethylaniline from this compound via Hofmann Rearrangement

This protocol is adapted from the Hofmann rearrangement of 3,4,5-trimethoxybenzamide.[2][3]

Step 1a: Synthesis of 3,4,5-Trimethylbenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, place 10.0 g of this compound.

  • Add 15 mL of thionyl chloride.

  • Gently reflux the mixture for 2 hours. The solid benzoic acid will dissolve.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3,4,5-trimethylbenzoyl chloride can be used directly in the next step.

Step 1b: Synthesis of 3,4,5-Trimethylbenzamide

  • Cool the crude 3,4,5-trimethylbenzoyl chloride in an ice bath.

  • Slowly add 25 mL of concentrated aqueous ammonia with vigorous stirring.

  • A white precipitate of 3,4,5-trimethylbenzamide will form.

  • Continue stirring for 30 minutes at room temperature.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Step 1c: Hofmann Rearrangement to 3,4,5-Trimethylaniline

  • Prepare a solution of sodium hypobromite in situ by slowly adding 4.0 mL of bromine to a cold (0-5 °C) solution of 12.0 g of sodium hydroxide in 100 mL of water.

  • Add 10.0 g of dry 3,4,5-trimethylbenzamide to the freshly prepared sodium hypobromite solution.

  • Stir the mixture at 0-5 °C for 1 hour.

  • Gradually heat the reaction mixture to 70-80 °C and maintain this temperature for 1.5 hours.

  • Cool the mixture and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 3,4,5-trimethylaniline, which can be purified by distillation or recrystallization.

Alternative: Curtius Rearrangement

The Curtius rearrangement provides an alternative pathway from the carboxylic acid to the amine via an acyl azide intermediate.[4][5][6][7] This method avoids the use of bromine.

Protocol 2: Synthesis of an Azo Dye from 3,4,5-Trimethylaniline

This protocol is a general procedure for the diazotization of an aromatic amine and subsequent azo coupling.[8][9]

Step 2a: Diazotization of 3,4,5-Trimethylaniline

  • Dissolve 5.0 g of 3,4,5-trimethylaniline in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of 2.8 g of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2b: Azo Coupling with 2-Naphthol

  • In a separate beaker, dissolve 5.5 g of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the previously prepared diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • An intensely colored precipitate of the azo dye will form immediately.

  • Continue stirring in the ice bath for 1 hour to ensure complete coupling.

  • Collect the dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry.

Expected Spectroscopic Properties of Azo Dyes

The color of azo dyes is determined by the extended conjugation of the aromatic rings through the -N=N- group. The absorption maximum (λmax) can be influenced by the substituents on the aromatic rings.

Dye ClassTypical λmax Range (nm)Solvent
Simple Azo Dyes400 - 500Ethanol/Methanol
Azo-Naphthol Dyes450 - 550THF/DMSO

Note: The exact λmax will depend on the specific structure of the dye and the solvent used for measurement.[10][11][12][13]

II. Synthesis of Triphenylmethane Dyes from this compound

This compound can be a precursor for the synthesis of analogues of triphenylmethane dyes, such as Malachite Green. This involves the conversion of the carboxylic acid to a benzaldehyde derivative, which is then condensed with an N,N-dialkylaniline.

Logical Workflow for Triphenylmethane Dye Synthesis

TpmDye_Workflow A This compound B 3,4,5-Trimethylbenzoyl Chloride A->B Chlorination C 3,4,5-Trimethylbenzaldehyde B->C Rosenmund Reduction D Leuco Dye C->D Condensation E Triphenylmethane Dye D->E Oxidation F N,N-Dimethylaniline F->D

Caption: Synthetic workflow for a triphenylmethane dye from this compound.

Experimental Protocols

Protocol 3: Synthesis of a Malachite Green Analogue

This protocol is adapted from general procedures for the synthesis of Malachite Green.[1][14][15][16]

Step 3a: Synthesis of 3,4,5-Trimethylbenzaldehyde

  • Convert this compound to 3,4,5-trimethylbenzoyl chloride as described in Protocol 1, Step 1a .

  • Perform a Rosenmund reduction of the acyl chloride. In a flask, suspend 0.5 g of palladium on barium sulfate catalyst in 50 mL of dry toluene.

  • Heat the suspension to reflux and bubble hydrogen gas through it.

  • Add a solution of 10.0 g of 3,4,5-trimethylbenzoyl chloride in 20 mL of dry toluene dropwise to the refluxing mixture.

  • Monitor the reaction by TLC. After completion, cool the mixture, filter off the catalyst, and wash the filtrate with sodium bicarbonate solution and water.

  • Dry the organic layer and remove the solvent to yield 3,4,5-trimethylbenzaldehyde.

Step 3b: Condensation with N,N-Dimethylaniline

  • In a round-bottom flask, mix 5.0 g of 3,4,5-trimethylbenzaldehyde with 10.0 g of N,N-dimethylaniline.

  • Add 5.0 g of anhydrous zinc chloride as a condensing agent.

  • Heat the mixture on a water bath at 100 °C for 4 hours with stirring.

  • Cool the reaction mixture and add 100 mL of water. Remove the unreacted N,N-dimethylaniline by steam distillation.

  • The remaining residue contains the leuco base of the dye.

Step 3c: Oxidation to the Dye

  • Dissolve the crude leuco base in a mixture of 50 mL of water and 5 mL of concentrated hydrochloric acid.

  • Cool the solution in an ice bath.

  • Add a suspension of 8.0 g of lead(IV) oxide in 20 mL of water in small portions with stirring.

  • Stir the mixture for 1 hour. The solution will turn a deep green color.

  • Filter the solution to remove the lead salts.

  • Add a solution of zinc chloride to the filtrate to precipitate the dye as its zinc double salt.

  • Collect the dye by filtration and dry.

Spectroscopic Data for Triphenylmethane Dyes

The following table presents the spectroscopic data for Malachite Green, which serves as a reference for the expected properties of its 3,4,5-trimethyl analogue.

Dyeλmax (nm)[1][17][18]Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)[1][19]Solvent
Malachite Green617148,900Water
2-Fluoro-Malachite Green627100,000Water

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of dye molecules. The protocols provided herein offer a foundation for the development of novel azo and triphenylmethane dyes with potentially unique properties conferred by the trimethylphenyl moiety. These dyes can be further investigated for applications in materials science, as biological stains, or as scaffolds in the development of therapeutic agents. Researchers are encouraged to adapt and optimize these procedures to explore the full potential of this starting material.

References

Application Notes and Protocols for the Recrystallization of 3,4,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. This process relies on the differential solubility of a compound and its impurities in a suitable solvent at varying temperatures. For 3,4,5-Trimethylbenzoic acid, a key intermediate in various chemical syntheses, achieving high purity is crucial for downstream applications in research and drug development. This document provides a detailed protocol for the recrystallization of this compound, including solvent selection strategies and a step-by-step purification procedure.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. The melting point is a critical indicator of purity, which should be sharp and close to the literature value after successful recrystallization.

PropertyValue
CAS Number 1076-88-6[1][2]
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3]
Estimated Melting Point 105.65 °C[4]
Appearance White to off-white crystalline powder
Storage Keep in a dark place, sealed in a dry, room temperature environment[4]

Experimental Protocols

The success of recrystallization is highly dependent on the choice of solvent. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. Due to the limited specific solubility data for this compound in public literature, a solvent screening step is recommended.

Part A: Solvent Screening Protocol

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature. The compound should be sparingly soluble.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.[5] Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • An ideal solvent will show poor solubility at room temperature, complete solubility at high temperature, and significant crystal formation upon cooling.

Part B: Recrystallization Procedure

This protocol should be performed in a fume hood. Standard personal protective equipment (safety goggles, lab coat, gloves) should be worn at all times.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar or a few boiling chips to the flask.[6]

    • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.[5] Continue adding the hot solvent until the compound is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the solution is colored due to high molecular weight impurities, remove the flask from the heat source and allow it to cool slightly.

    • Add a small amount (spatula tip) of activated charcoal to the solution.

    • Reheat the solution to boiling for 5-10 minutes.[7]

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Preheat a gravity filtration setup (funnel and receiving Erlenmeyer flask) by rinsing it with a small amount of the hot solvent. This prevents premature crystallization in the funnel.

    • Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.[7]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5] Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[5]

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.[5]

  • Collection and Washing of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[7]

    • Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the funnel for several minutes to help them dry.[5]

  • Drying and Analysis:

    • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a low-temperature oven.

    • Weigh the dried crystals to calculate the percent recovery.

    • Determine the melting point of the recrystallized product. A pure compound will have a sharp melting range close to the literature value.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filt Hot Gravity Filtration (Optional, if impurities/charcoal present) dissolve->hot_filt Insoluble Impurities? cool Cool Slowly to Room Temperature dissolve->cool No Insoluble Impurities hot_filt->cool ice_bath Cool in Ice-Water Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: Recrystallization workflow for this compound.

References

Application Notes and Protocols for the Characterization of 3,4,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 3,4,5-trimethylbenzoic acid. The methods outlined are fundamental for identity confirmation, purity assessment, and quality control in research and drug development settings.

Compound Information

This compound is an aromatic carboxylic acid. Its structure and basic properties are summarized below.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Benzoic acid, 3,4,5-trimethyl-[1]
CAS Number 1076-88-6[1][2][3]
Molecular Formula C₁₀H₁₂O₂[1][3]
Molecular Weight 164.20 g/mol [1]
Boiling Point 313 °C at 760 mmHg
Density 1.088 g/cm³

Analytical Methods Overview

A multi-technique approach is recommended for the comprehensive characterization of this compound. This typically involves spectroscopic and chromatographic methods to confirm the chemical structure and assess purity.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Chromatography Chromatography (HPLC, GC-MS) Sample->Chromatography Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Chromatography->Purity

Caption: General workflow for the analytical characterization of this compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

3.1.1. Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet1H
Aromatic (Ar-H)~7.7Singlet2H
para-Methyl (-CH₃)~2.3Singlet3H
meta-Methyl (-CH₃)~2.3Singlet6H

3.1.2. Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (-C=O)170 - 175
Aromatic (C-COOH)128 - 132
Aromatic (C-H)129 - 131
Aromatic (C-CH₃, meta)137 - 140
Aromatic (C-CH₃, para)139 - 142
Methyl (-CH₃, meta)20 - 22
Methyl (-CH₃, para)21 - 23

3.1.3. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30)

      • Number of Scans: 16-32

      • Spectral Width: 16 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30)

      • Number of Scans: 1024 or more, depending on sample concentration

      • Spectral Width: 240 ppm

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

NMR_Workflow Sample Sample Weighing (5-10 mg) Dissolve Dissolution in Deuterated Solvent Sample->Dissolve Acquire NMR Data Acquisition (¹H and ¹³C) Dissolve->Acquire Process Data Processing (FT, Phasing, Baseline Correction) Acquire->Process Analyze Spectral Analysis (Peak Assignment, Integration) Process->Analyze

Caption: Experimental workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.

3.2.1. Expected FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)3300 - 2500Strong, Broad
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Aliphatic)3000 - 2850Medium
C=O stretch (Carboxylic acid)1710 - 1680Strong
C=C stretch (Aromatic)1600 - 1450Medium to Weak
C-O stretch (Carboxylic acid)1320 - 1210Strong
O-H bend (Carboxylic acid)960 - 900Medium, Broad

3.2.2. Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Number of Scans: 16-32

    • Resolution: 4 cm⁻¹

  • Data Collection and Processing:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural elucidation.

3.3.1. Expected Mass Spectral Data (Electron Ionization - EI)

m/zProposed Fragment
164[M]⁺ (Molecular Ion)
149[M - CH₃]⁺
147[M - OH]⁺
119[M - COOH]⁺ or [M - H₂O - C₂H₃]⁺
91[C₇H₇]⁺ (Tropylium ion)

3.3.2. Experimental Protocol: GC-MS (with derivatization)

For GC-MS analysis, derivatization is typically required to increase the volatility of the carboxylic acid.

  • Sample Derivatization (Trimethylsilylation):

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 100 µL of a suitable solvent like pyridine or acetonitrile.

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Instrument Parameters:

    • Gas Chromatograph:

      • Injection Port Temperature: 250 °C

      • Injection Mode: Split (e.g., 20:1)

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 2 minutes

        • Ramp: 10 °C/min to 280 °C

        • Final hold: 5 minutes at 280 °C

      • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: 40 - 400 amu

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak.

    • Compare the molecular ion and fragmentation pattern with the expected values.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantification and purity determination of non-volatile compounds like this compound.

4.1.1. HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 60:40 Acetonitrile:Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

4.1.2. Experimental Protocol: HPLC

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and phosphoric acid.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

    • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected sample concentration range.

    • Sample Solution: Accurately weigh a suitable amount of the test sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution(s).

    • Identify the peak for this compound based on its retention time compared to the standard.

    • Calculate the purity or concentration of the sample using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing Equilibrate System Equilibration MobilePhase->Equilibrate Standards Standard Solution Preparation Inject Injection of Standards & Samples Standards->Inject Sample Sample Solution Preparation & Filtration Sample->Inject Equilibrate->Inject Detect UV Detection Inject->Detect Calibrate Calibration Curve Generation Detect->Calibrate Quantify Quantification & Purity Calculation Calibrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Derivatization of 3,4,5-Trimethylbenzoic Acid Analogs for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the derivatization and comprehensive biological screening of 3,4,5-trimethylbenzoic acid is limited in the current scientific literature. The following application notes and protocols are based on established methods for the derivatization of structurally similar benzoic acid derivatives, particularly 3,4,5-trimethoxybenzoic acid, and serve as a foundational guide for researchers. These protocols should be adapted and optimized for this compound.

Introduction

3,4,5-Substituted benzoic acid derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The substitution pattern on the phenyl ring plays a crucial role in determining the pharmacological properties of these molecules. This document outlines protocols for the derivatization of this compound into esters and amides, and subsequent biological screening for potential antimicrobial and anticancer activities. The methodologies provided are based on established chemical syntheses and biological assays for analogous compounds.

Derivatization Strategies

The primary route for the derivatization of this compound involves the activation of the carboxylic acid group to facilitate nucleophilic acyl substitution. A common and effective method is the conversion of the carboxylic acid to a more reactive acyl chloride.

Experimental Protocol 1: Synthesis of 3,4,5-Trimethylbenzoyl Chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a key intermediate for further derivatization.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 40°C for DCM) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, allow the reaction to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 3,4,5-trimethylbenzoyl chloride can be used in the next step without further purification.

Experimental Workflow for Derivatization

G cluster_synthesis Synthesis of Derivatives start This compound acid_chloride 3,4,5-Trimethylbenzoyl Chloride start->acid_chloride SOCl₂ or (COCl)₂ ester Ester Derivatives acid_chloride->ester Alcohol, Base amide Amide Derivatives acid_chloride->amide Amine, Base

Caption: General workflow for the synthesis of ester and amide derivatives from this compound.

Experimental Protocol 2: Synthesis of this compound Esters

This protocol details the synthesis of ester derivatives from 3,4,5-trimethylbenzoyl chloride.

Materials:

  • 3,4,5-Trimethylbenzoyl chloride

  • Various alcohols (e.g., methanol, ethanol, propanol)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3,4,5-trimethylbenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the desired alcohol (1.1 eq) followed by the dropwise addition of anhydrous pyridine or TEA (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

Experimental Protocol 3: Synthesis of this compound Amides

This protocol outlines the synthesis of amide derivatives from 3,4,5-trimethylbenzoyl chloride.

Materials:

  • 3,4,5-Trimethylbenzoyl chloride

  • Various primary or secondary amines

  • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer

  • Separatory funnel

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add a solution of 3,4,5-trimethylbenzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction with saturated NH₄Cl solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or silica gel column chromatography.

Biological Screening Protocols

The synthesized derivatives can be screened for a variety of biological activities. Below are general protocols for antimicrobial and anticancer screening.

Experimental Protocol 4: Antibacterial Screening (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Protocol 5: Antifungal Screening (Broth Microdilution Method)

This protocol is used to determine the MIC of the synthesized compounds against fungal strains.

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 530 nm)

  • Positive control (e.g., Fluconazole)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Follow the same serial dilution procedure as for the antibacterial screening, using RPMI-1640 medium.

  • Prepare a fungal inoculum and adjust the concentration to approximately 0.5-2.5 x 10³ CFU/mL.

  • Add the fungal inoculum to each well.

  • Include appropriate controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration that causes a significant inhibition of fungal growth compared to the control.

Experimental Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives and incubate for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Biological Screening Workflow

G cluster_screening Biological Screening cluster_antimicrobial Antimicrobial Assays cluster_anticancer Anticancer Assays derivatives Synthesized Derivatives (Esters and Amides) antibacterial Antibacterial Screening (MIC Determination) derivatives->antibacterial antifungal Antifungal Screening (MIC Determination) derivatives->antifungal cytotoxicity Cytotoxicity Screening (MTT Assay, IC₅₀ Determination) derivatives->cytotoxicity

Caption: Workflow for the biological screening of synthesized this compound derivatives.

Data Presentation

Quantitative data from the biological screenings should be summarized in clear and concise tables for easy comparison.

Table 1: Antibacterial Activity of this compound Derivatives (Hypothetical Data)

CompoundR Group (Ester/Amide)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Ester 1 -CH₃>128>128
Ester 2 -CH₂CH₃64128
Amide 1 -NH-CH₃3264
Amide 2 -NH-Phenyl1632
Ciprofloxacin (Positive Control)0.50.25

Table 2: Anticancer Activity of this compound Derivatives (Hypothetical Data)

CompoundR Group (Ester/Amide)IC₅₀ (µM) vs MCF-7IC₅₀ (µM) vs HeLa
Ester 1 -CH₃>100>100
Ester 2 -CH₂CH₃75.289.4
Amide 1 -NH-CH₃45.855.1
Amide 2 -NH-Phenyl12.520.3
Doxorubicin (Positive Control)0.81.2

Potential Signaling Pathways

While specific signaling pathways for this compound derivatives are not established, related compounds like other benzoic acid derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. A potential, generalized pathway is illustrated below.

G compound 3,4,5-Trimethyl- benzoic Acid Derivative cell Cancer Cell compound->cell ros ↑ ROS Production cell->ros mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Application Notes and Protocols: 3,4,5-Trimethylbenzoic Acid in the Preparation of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethylbenzoic acid is a versatile aromatic carboxylic acid that serves as a valuable building block in the synthesis of various specialty chemicals, including agrochemicals. Its sterically hindered structure, due to the three methyl groups on the phenyl ring, can influence the biological activity and selectivity of the resulting compounds. While direct applications in agriculture are limited, its derivatives, particularly those resulting from the conversion to 3,4,5-trimethylphenol, are key intermediates in the production of certain insecticides. This document provides detailed application notes and experimental protocols for the preparation of an agrochemical from this compound, focusing on the synthesis of the carbamate insecticide Trimethacarb.

Application: Synthesis of Carbamate Insecticides

The primary agrochemical application of this compound is as a precursor for the synthesis of 3,4,5-trimethylphenol. This phenol is then used to produce carbamate insecticides, a class of compounds known for their effectiveness against a range of insect pests. The most notable example is Trimethacarb, an insecticide with both stomach and contact action.

Mode of Action: Carbamate insecticides, including Trimethacarb, act as acetylcholinesterase (AChE) inhibitors.[1] Acetylcholinesterase is a critical enzyme in the nervous system of insects and mammals, responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, these insecticides cause an accumulation of acetylcholine at the nerve synapses, leading to overstimulation of the nervous system, paralysis, and ultimately, the death of the insect.

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Caption: Mode of action of Trimethacarb as an acetylcholinesterase inhibitor.

Quantitative Data: Insecticidal Activity of Trimethacarb

Trimethacarb is a commercial insecticide that is actually a mixture of two isomers: 3,4,5-trimethylphenyl methylcarbamate and 2,3,5-trimethylphenyl methylcarbamate.[1] The commercial formulations typically contain these isomers in a ratio of 3.5:1 to 5:1, with the 3,4,5-isomer being the predominant component.[1]

CompoundTarget PestActivity MetricValueReference
TrimethacarbField Corn, PopcornTolerance0.1 ppm[2]
TrimethacarbCorn FodderTolerance0.1 ppm[2]
TrimethacarbCorn ForageTolerance0.1 ppm[2]
TrimethacarbMallard DuckAvian Dietary Toxicity2300 ppm[2]
TrimethacarbRing-Neck PheasantAvian Dietary Toxicity4900 ppm[2]
TrimethacarbJapanese QuailAvian Dietary Toxicity2000 ppm[2]
TrimethacarbRainbow TroutFreshwater Fish Toxicity1.0 mg/L[2]
TrimethacarbBluegillFreshwater Fish Toxicity11.6 mg/L[2]

Experimental Protocols

The synthesis of Trimethacarb from this compound is a two-step process. First, the benzoic acid is converted to the corresponding phenol. Second, the phenol is reacted to form the carbamate ester.

dot

Synthesis_Workflow Start This compound Step1 Step 1: Decarboxylation Start->Step1 Intermediate 3,4,5-Trimethylphenol Step1->Intermediate Step2 Step 2: Carbamoylation Intermediate->Step2 Final 3,4,5-Trimethylphenyl Methylcarbamate (Component of Trimethacarb) Step2->Final

Caption: Overall synthetic workflow from this compound to a Trimethacarb component.

Protocol 1: Synthesis of 3,4,5-Trimethylphenol from this compound (Decarboxylation)

This protocol describes a general method for the decarboxylation of an aromatic carboxylic acid.

Materials:

  • This compound

  • Copper(I) oxide (Cu₂O)

  • 1,10-Phenanthroline

  • N-Methyl-2-pyrrolidone (NMP)

  • Quinoline

  • Microwave vial (10 mL)

  • Magnetic stir bar

  • Microwave reactor

Procedure: [3]

  • To an oven-dried 10 mL microwave vial, add this compound (1.0 mmol), copper(I) oxide (7.2 mg, 0.05 mmol), and 1,10-phenanthroline (18 mg, 0.10 mmol).

  • Seal the vial and make the atmosphere inert by purging with nitrogen or argon.

  • Via syringe, add a mixture of NMP (1.5 mL) and quinoline (0.5 mL).

  • Place the vial in the microwave reactor and irradiate at 190°C for 15 minutes with a maximum power of 150 W.

  • After the reaction is complete, cool the vial to room temperature using an air jet.

  • The reaction mixture can then be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated to yield the crude 3,4,5-trimethylphenol, which can be purified by column chromatography or recrystallization.

Note: Reaction conditions, particularly temperature and time, may need to be optimized for this specific substrate.

Protocol 2: Synthesis of 3,4,5-Trimethylphenyl Methylcarbamate from 3,4,5-Trimethylphenol (Carbamoylation)

This protocol outlines the synthesis of the carbamate ester from the corresponding phenol.

Materials:

  • 3,4,5-Trimethylphenol

  • Methyl isocyanate or Methylcarbamoyl chloride

  • Anhydrous toluene (or other suitable inert solvent)

  • Triethylamine (or another suitable base if using methylcarbamoyl chloride)

  • Round-bottom flask

  • Magnetic stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure (using Methyl Isocyanate):

  • In a round-bottom flask under an inert atmosphere, dissolve 3,4,5-trimethylphenol (1.0 equivalent) in anhydrous toluene.

  • Add a catalytic amount of a suitable base, such as triethylamine (optional, but can accelerate the reaction).

  • Slowly add methyl isocyanate (1.0-1.2 equivalents) to the solution at room temperature. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) to yield pure 3,4,5-trimethylphenyl methylcarbamate.

Procedure (using Methylcarbamoyl Chloride): [1]

  • In a round-bottom flask under an inert atmosphere, dissolve 3,4,5-trimethylphenol (1.0 equivalent) in an anhydrous inert solvent such as toluene or dichloromethane.

  • Add a stoichiometric amount of a base, such as triethylamine or pyridine (1.0-1.2 equivalents), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add methylcarbamoyl chloride (1.0 equivalent) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or GC-MS).

  • After the reaction is complete, the mixture is typically washed with water and brine to remove the salt byproduct and excess base.

  • The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization.

Conclusion

This compound serves as a valuable precursor in the synthesis of the insecticide Trimethacarb through its conversion to 3,4,5-trimethylphenol. The provided protocols outline the key synthetic transformations involved in this process. The resulting carbamate insecticide demonstrates efficacy against a range of pests through the inhibition of acetylcholinesterase. Further research into derivatives of this compound could lead to the development of novel agrochemicals with improved efficacy and environmental profiles.

References

Application Notes and Protocols for the Synthesis of 3,4,5-Trimethylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the multi-step synthesis of 3,4,5-trimethylbenzoic acid, a versatile building block in medicinal chemistry, and its subsequent conversion into ester and amide derivatives. The protocols are designed for researchers in organic synthesis and drug development, offering clear, step-by-step instructions and important safety considerations.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a two-step process involving the bromination of 1,2,3-trimethylbenzene (hemimellitene) followed by a Grignard reaction.

Step 1: Synthesis of 1-Bromo-2,3,4-trimethylbenzene

This protocol outlines the electrophilic aromatic substitution to introduce a bromine atom onto the hemimellitene ring.

Experimental Protocol:

  • Reagents and Materials:

    • 1,2,3-Trimethylbenzene (Hemimellitene)

    • N-Bromosuccinimide (NBS)

    • Silica gel

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium sulfite solution

    • Brine

    • Anhydrous magnesium sulfate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve 1,2,3-trimethylbenzene (1.0 eq) in anhydrous dichloromethane.

  • Add silica gel to the solution.

  • Slowly add N-Bromosuccinimide (1.1 eq) to the mixture in portions at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the silica gel and wash the solid with dichloromethane.

  • Combine the organic filtrates and wash sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure 1-bromo-2,3,4-trimethylbenzene.

Quantitative Data:

CompoundStarting MaterialReagentYield (%)Melting Point (°C)
1-Bromo-2,3,4-trimethylbenzene1,2,3-TrimethylbenzeneNBS~85-95N/A (Liquid)
Step 2: Synthesis of this compound via Grignard Reaction

This protocol details the formation of a Grignard reagent from 1-bromo-2,3,4-trimethylbenzene and its subsequent carboxylation using solid carbon dioxide (dry ice).[1][2]

Experimental Protocol:

  • Reagents and Materials:

    • 1-Bromo-2,3,4-trimethylbenzene

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine crystal (as initiator)

    • Solid carbon dioxide (dry ice)

    • 6 M Hydrochloric acid

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

    • Magnetic stirrer and stir bar

    • Heating mantle or water bath

    • Large beaker or crystallizing dish

    • Separatory funnel

    • Büchner funnel and flask for vacuum filtration

Procedure:

  • Grignard Reagent Formation:

    • Ensure all glassware is oven-dried and assembled while hot to exclude moisture.

    • Place magnesium turnings (1.2 eq) in the three-necked flask.

    • Add a small crystal of iodine.

    • In a dropping funnel, prepare a solution of 1-bromo-2,3,4-trimethylbenzene (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]

  • Carboxylation:

    • In a large beaker, place an excess of crushed dry ice.

    • Slowly and carefully pour the prepared Grignard reagent solution onto the dry ice with gentle stirring. A vigorous reaction will occur.

    • Allow the mixture to stand until the excess dry ice has sublimated.

  • Work-up and Purification:

    • Slowly add 6 M hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.

    • Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product.

    • Separate the organic layer. Extract the aqueous layer with two more portions of diethyl ether.

    • Combine the organic extracts and wash with water.

    • To isolate the carboxylic acid, extract the combined organic layers with a saturated aqueous sodium bicarbonate solution. The benzoic acid will be deprotonated and move into the aqueous layer.

    • Separate the aqueous layer and carefully acidify it with concentrated hydrochloric acid until no more precipitate forms.

    • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

    • The product can be further purified by recrystallization.

Quantitative Data:

CompoundStarting MaterialYield (%)Melting Point (°C)
This compound1-Bromo-2,3,4-trimethylbenzene~60-70168-171

Synthesis Workflow:

SynthesisWorkflow Start 1,2,3-Trimethylbenzene Intermediate 1-Bromo-2,3,4-trimethylbenzene Start->Intermediate NBS, Silica, DCM Product This compound Intermediate->Product 1. Mg, Et2O 2. CO2 3. H3O+

Caption: Synthesis of this compound.

Synthesis of this compound Derivatives

Esterification of this compound (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of this compound with an alcohol.[4][5]

Experimental Protocol:

  • Reagents and Materials:

    • This compound

    • Alcohol (e.g., methanol, ethanol)

    • Concentrated sulfuric acid (catalyst)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

Procedure:

  • Place this compound (1.0 eq) and an excess of the desired alcohol (e.g., 10-20 eq) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with water, followed by saturated aqueous sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by recrystallization or column chromatography.

Quantitative Data:

DerivativeStarting AcidAlcoholYield (%)
Methyl 3,4,5-trimethylbenzoateThis compoundMethanol>90
Ethyl 3,4,5-trimethylbenzoateThis compoundEthanol>90
Amide Synthesis from this compound

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Step 2.2.1: Synthesis of 3,4,5-Trimethylbenzoyl Chloride

Experimental Protocol:

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous dichloromethane (DCM) or Toluene

    • A few drops of N,N-dimethylformamide (DMF) (catalyst if using oxalyl chloride)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser with a gas outlet to a trap (e.g., containing NaOH solution)

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM or toluene.

  • Add an excess of thionyl chloride (e.g., 2-3 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, cool the mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 3,4,5-trimethylbenzoyl chloride is often used in the next step without further purification.

Step 2.2.2: Synthesis of N-Substituted-3,4,5-trimethylbenzamide

Experimental Protocol:

  • Reagents and Materials:

    • 3,4,5-Trimethylbenzoyl chloride

    • Primary or secondary amine (2.2 eq)

    • Anhydrous dichloromethane (DCM)

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

Procedure:

  • Dissolve the amine (2.2 eq) in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.

  • Dissolve the crude 3,4,5-trimethylbenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Wash the reaction mixture with 1 M HCl (to remove excess amine), followed by saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Quantitative Data:

DerivativeStarting MaterialAmineYield (%)
N-Alkyl/Aryl-3,4,5-trimethylbenzamide3,4,5-Trimethylbenzoyl chlorideCorresponding amineHigh

Derivatization Workflow:

DerivatizationWorkflow Acid This compound Ester This compound Ester Acid->Ester ROH, H+ AcylChloride 3,4,5-Trimethylbenzoyl Chloride Acid->AcylChloride SOCl2 or (COCl)2 Amide 3,4,5-Trimethylbenzamide AcylChloride->Amide R'R''NH

Caption: Derivatization of this compound.

Applications in Drug Development

Substituted benzoic acid derivatives are important scaffolds in medicinal chemistry. While the specific biological activities of this compound derivatives are not extensively documented in the provided search results, the structurally related 3,4,5-trimethoxybenzoic acid derivatives have shown a range of pharmacological activities.[6] These include potential as efflux pump inhibitors, which could be crucial in overcoming antibiotic resistance.[6] The trimethyl substitution pattern provides steric hindrance and lipophilicity, which can be leveraged in drug design to modulate target binding and pharmacokinetic properties. Researchers can use the synthetic protocols provided herein to generate a library of this compound derivatives for screening against various biological targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4,5-Trimethylbenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic routes for this compound include:

  • Oxidation of Mesitylene: This is a direct approach but can be challenging to control, as over-oxidation to trimesic acid is a common side reaction. Milder oxidizing agents are preferred to selectively oxidize only one methyl group.[1]

  • Grignard Reaction: This involves the formation of a Grignard reagent from a halogenated mesitylene derivative (e.g., 3,4,5-trimethylbromobenzene) followed by carboxylation with carbon dioxide.[2][3] This method generally offers good yields and is a common laboratory-scale synthesis for benzoic acid derivatives.[4][5]

  • Multi-step Synthesis via Formylation: This route involves the formylation of mesitylene using a Gattermann or Gattermann-Koch reaction to produce 3,4,5-trimethylbenzaldehyde, which is then oxidized to the carboxylic acid.[1][6]

Q2: I am observing a low yield in my synthesis. What are the potential general causes?

A2: Low yields in organic synthesis can arise from several factors, including:

  • Purity of Reagents: Impurities in starting materials, reagents, or solvents can lead to side reactions or inhibit the desired reaction.

  • Reaction Conditions: Suboptimal temperature, pressure, reaction time, or inefficient mixing can negatively impact the yield.

  • Moisture and Air Sensitivity: Some reactions, particularly those involving organometallic reagents like Grignard reagents, are highly sensitive to moisture and atmospheric oxygen.[7]

  • Improper Work-up: Product loss can occur during the work-up and purification steps if not performed correctly.

Q3: What are the common impurities I might encounter in my final product?

A3: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as unreacted mesitylene or halogenated mesitylene.

  • Over-oxidized Products: In the case of mesitylene oxidation, trimesic acid is a common impurity.[1]

  • Byproducts from Side Reactions: For example, in Grignard reactions, biphenyls can form as a side product.[8]

Troubleshooting Guides

Oxidation of Mesitylene

Problem: Low yield of this compound and formation of trimesic acid.

Potential Cause Troubleshooting Step Recommendation
Over-oxidation Use a milder oxidizing agent.Instead of strong oxidizing agents like nitric acid which can lead to trimesic acid, consider using milder agents like manganese dioxide to form the aldehyde first, followed by a subsequent oxidation step.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature.Perform small-scale experiments at various temperatures to find the optimal condition for selective mono-oxidation.[9]
Incorrect Reaction Time Monitor the reaction progress.Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product and stop the reaction at the optimal time.
Grignard Reaction

Problem: The Grignard reaction fails to initiate or gives a low yield.

Potential Cause Troubleshooting Step Recommendation
Inactive Magnesium Activate the magnesium surface.The magnesium turnings may have an oxide layer. Activate by grinding the magnesium to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][7]
Presence of Moisture Ensure anhydrous conditions.All glassware should be thoroughly dried (e.g., oven-dried or flame-dried). Use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Slow Reaction Initiation Gentle heating or sonication.A gentle warming of the reaction mixture or placing it in an ultrasonic bath can help initiate the reaction.[7]
Impure Alkyl/Aryl Halide Purify the starting halide.Ensure the halogenated mesitylene is pure and dry.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from the general procedure for benzoic acid synthesis via a Grignard reaction.

Materials:

  • 3,4,5-trimethylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid carbon dioxide)

  • 6M Hydrochloric acid

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 3,4,5-trimethylbromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine or gently warm the flask.

    • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Carboxylation:

    • Cool the Grignard reagent to room temperature.

    • In a separate beaker, crush a sufficient amount of dry ice.

    • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up and Purification:

    • Slowly add 6M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with 5% sodium bicarbonate solution to extract the benzoic acid derivative as its sodium salt.

    • Separate the aqueous layer containing the sodium 3,4,5-trimethylbenzoate.

    • Acidify the aqueous layer with 6M HCl to precipitate the this compound.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Visualizations

experimental_workflow Experimental Workflow: Grignard Synthesis of this compound reagent_prep 1. Reagent Preparation (Anhydrous Conditions) grignard_formation 2. Grignard Reagent Formation reagent_prep->grignard_formation carboxylation 3. Carboxylation (Reaction with Dry Ice) grignard_formation->carboxylation workup 4. Aqueous Work-up (Acidification) carboxylation->workup extraction 5. Extraction & Purification workup->extraction product Pure this compound extraction->product

Caption: Workflow for Grignard Synthesis.

troubleshooting_grignard Troubleshooting Logic: Grignard Reaction Failure start Low or No Product Yield check_initiation Did the reaction initiate? start->check_initiation no_initiation No check_initiation->no_initiation No yes_initiation Yes check_initiation->yes_initiation Yes check_moisture Check for Moisture no_initiation->check_moisture check_mg_activity Check Mg Activation no_initiation->check_mg_activity check_reagent_purity Check Reagent Purity no_initiation->check_reagent_purity low_yield_issues Low Yield After Initiation yes_initiation->low_yield_issues side_reactions Consider Side Reactions (e.g., Wurtz coupling) low_yield_issues->side_reactions incomplete_reaction Incomplete Reaction low_yield_issues->incomplete_reaction

Caption: Troubleshooting a Failed Grignard Reaction.

References

Technical Support Center: Purification of 3,4,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,4,5-trimethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically prepared this compound?

A1: The impurity profile of this compound largely depends on the synthetic route employed. A common laboratory-scale synthesis involves a two-step process:

  • Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) to form 2',4',6'-trimethylacetophenone.

  • Oxidation of the resulting acetophenone to yield this compound.

Based on this synthesis, potential impurities include:

  • Unreacted starting materials: Mesitylene and the acylating agent.

  • Intermediate: 2',4',6'-trimethylacetophenone.

  • Byproducts of Friedel-Crafts acylation: Poly-acylated mesitylene derivatives.

  • Byproducts of oxidation: Incomplete oxidation products or side-reaction products.

  • Residual solvents from the reaction and work-up steps.

Q2: What are the recommended purification methods for this compound?

A2: The most common and effective purification methods for this compound are:

  • Recrystallization: This is the preferred method for removing small amounts of impurities. The choice of solvent is critical.

  • Column Chromatography: Useful for separating the desired product from significant amounts of impurities with different polarities.

  • Sublimation: Effective for separating volatile solids like this compound from non-volatile impurities.

Q3: What are the key physical properties of this compound to consider during purification?

A3: Understanding the physical properties is crucial for selecting and optimizing a purification method.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [2]
Boiling Point 313 °C at 760 mmHg[]
Melting Point ~105.65 °C (estimate)[2]
Water Solubility 65.02 mg/L @ 25 °C (estimated)[1]

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be used to determine the purity of your sample:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method to quantify the purity and identify impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

Troubleshooting Guides

Recrystallization

Problem 1: Oiling out instead of crystallization.

Your compound separates as a liquid (oil) instead of forming solid crystals.

Possible CauseTroubleshooting Step
Solution is supersaturated at a temperature above the melting point of the compound. 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to decrease the saturation point. 3. Allow the solution to cool more slowly.
High concentration of impurities. 1. Consider a preliminary purification step like column chromatography. 2. Try a different recrystallization solvent.
Inappropriate solvent system. Experiment with different solvent systems, including mixed-solvent systems.

Problem 2: No crystal formation upon cooling.

The solution remains clear even after cooling.

Possible CauseTroubleshooting Step
Solution is not sufficiently saturated. 1. Evaporate some of the solvent to increase the concentration of the benzoic acid. 2. Reheat to ensure dissolution and then cool again.
Supersaturation without nucleation. 1. Scratch: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. 2. Seed: Add a tiny crystal of pure this compound to induce crystallization. 3. Cool further: Place the flask in an ice bath to further decrease the solubility.

Problem 3: Low recovery of purified product.

The yield of pure crystals is significantly lower than expected.

Possible CauseTroubleshooting Step
Too much solvent was used. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The compound has significant solubility in the cold solvent. 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration. 1. Use a pre-heated funnel and filter flask. 2. Keep the solution hot during filtration.
Column Chromatography

Problem: Poor separation of this compound from impurities.

The collected fractions are still impure.

Possible CauseTroubleshooting Step
Inappropriate solvent system (eluent). 1. Optimize the eluent system using TLC to achieve good separation between the desired compound and impurities (aim for a ΔRf of at least 0.2). 2. A common starting point for acidic compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to keep the carboxylic acid protonated and reduce tailing.
Column overloading. Use a larger column or a smaller amount of crude material. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.
Column channeling or cracking. Pack the column carefully to ensure a uniform and crack-free stationary phase.

Experimental Protocols

Recrystallization of this compound (General Procedure)

This is a general guideline; the ideal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, acetone, toluene, hexane, and water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixed-solvent system (e.g., ethanol-water or acetone-water) may also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Purity Assessment by Melting Point
  • Sample Preparation: Place a small amount of the dry, purified crystals into a capillary tube and pack it to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus and heat it slowly (1-2 °C per minute) as you approach the expected melting point.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure sample should have a sharp melting range (1-2 °C).

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool Yes insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities No crystals Crystal Formation cool->crystals filter Vacuum Filtration crystals->filter wash Wash with ice-cold solvent filter->wash soluble_impurities Soluble Impurities in Mother Liquor filter->soluble_impurities dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product Troubleshooting_Recrystallization start Start Recrystallization cool Cool Solution start->cool observe Observe for Crystals cool->observe no_xtal No Crystals Form observe->no_xtal No oil_out Oiling Out observe->oil_out Oil success Crystals Form observe->success Yes action_no_xtal Troubleshooting: - Scratch flask - Add seed crystal - Reduce solvent volume no_xtal->action_no_xtal action_oil_out Troubleshooting: - Reheat and add more solvent - Cool slower - Change solvent oil_out->action_oil_out

References

Technical Support Center: Optimizing Reaction Conditions for 3,4,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3,4,5-trimethylbenzoic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: While specific literature on the optimization of this compound synthesis is scarce, two principal routes are chemically viable based on standard organic chemistry principles:

  • Oxidation of 1,2,3-trimethylbenzene (hemimellitene): This method involves the selective oxidation of the central methyl group of the starting material.

  • Grignard Reaction: This route begins with a halogenated 1,2,3-trimethylbenzene, which is converted to a Grignard reagent and then carboxylated using carbon dioxide.

Q2: Which starting material should I use for the oxidation route?

A2: To obtain the 3,4,5-substitution pattern on the benzoic acid, you must start with 1,2,3-trimethylbenzene (hemimellitene). Oxidation of other trimethylbenzene isomers, such as mesitylene (1,3,5-trimethylbenzene) or pseudocumene (1,2,4-trimethylbenzene), will result in different isomers of trimethylbenzoic acid.

Q3: What are the common challenges in the oxidation of trimethylbenzenes?

A3: The main challenges include:

  • Over-oxidation: It can be difficult to selectively oxidize only one methyl group, leading to the formation of dicarboxylic or tricarboxylic acids (e.g., 1,2,3-benzenetricarboxylic acid).

  • Isomeric Impurities: The starting 1,2,3-trimethylbenzene may contain other isomers, leading to a mixture of trimethylbenzoic acid isomers in the final product.

  • Low Yield: Achieving high yields of the desired mono-carboxylic acid can be challenging due to the potential for side reactions and over-oxidation.

Q4: How can I purify the crude this compound?

A4: Recrystallization is a standard and effective method for purifying solid organic acids like this compound. The choice of solvent is critical. A good solvent will dissolve the acid well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures. Common solvents for recrystallizing benzoic acids include water, ethanol, or mixtures of organic solvents and water.

Troubleshooting Guides

Guide 1: Low Yield in Oxidation of 1,2,3-Trimethylbenzene
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient oxidizing agent or reaction time.Increase the molar ratio of the oxidizing agent (e.g., KMnO₄) incrementally. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is consumed.
Low reaction temperature.Gradually increase the reaction temperature. For permanganate oxidations, gentle heating is often sufficient to initiate and sustain the reaction.
Formation of multiple products (dicarboxylic/tricarboxylic acids) Oxidizing conditions are too harsh.Use a milder oxidizing agent or less forcing conditions. Consider controlling the stoichiometry of the strong oxidizing agent carefully. Alternatively, a two-step process involving oxidation to the corresponding benzaldehyde followed by further oxidation to the carboxylic acid might offer better selectivity.
Reaction temperature is too high.Maintain a consistent and moderate reaction temperature. Runaway temperatures can lead to over-oxidation.
Product loss during workup Incomplete precipitation of the benzoic acid.Ensure the reaction mixture is acidified to a pH of approximately 2 after the oxidation to fully precipitate the carboxylic acid.
Insufficient extraction.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to maximize the recovery of the product from the aqueous layer.
Guide 2: Issues with the Grignard Synthesis Route
Symptom Possible Cause Suggested Solution
Grignard reagent fails to form Presence of moisture in glassware or solvents.Ensure all glassware is oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction.
Magnesium turnings are not activated.Briefly crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to initiate the reaction.
Low yield of carboxylic acid Inefficient carboxylation.Use a large excess of freshly crushed dry ice (solid CO₂) to ensure complete reaction with the Grignard reagent. Pour the Grignard solution onto the dry ice rather than adding the dry ice to the solution to minimize side reactions with atmospheric moisture and CO₂.
Formation of biphenyl side products.This can occur from the coupling of the Grignard reagent with unreacted aryl halide. Ensure a slight excess of magnesium and add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide.
Difficulty in isolating the product Formation of a stable carboxylate salt.After the carboxylation reaction, ensure thorough acidification with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the benzoic acid.

Experimental Protocols

Protocol 1: Oxidation of 1,2,3-Trimethylbenzene
  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 1,2,3-trimethylbenzene in a suitable solvent such as a mixture of pyridine and water.

  • Oxidation: Heat the solution to approximately 80°C. Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions. The molar ratio of KMnO₄ to the trimethylbenzene should be carefully controlled, starting with a 2:1 ratio and optimizing from there.

  • Reaction Monitoring: Maintain the temperature and stirring for several hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of ~2 to precipitate the crude this compound.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Protocol 2: Grignard Synthesis from 5-Bromo-1,2,3-trimethylbenzene
  • Grignard Reagent Formation: In an oven-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a solution of 5-bromo-1,2,3-trimethylbenzene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent. A small crystal of iodine may be added to start the reaction.

  • Carboxylation: In a separate beaker, place a large excess of freshly crushed dry ice. Slowly pour the prepared Grignard solution onto the dry ice with vigorous stirring.

  • Hydrolysis: After the dry ice has sublimed, slowly add a dilute solution of a strong acid (e.g., 6M HCl) to the reaction mixture to hydrolyze the magnesium salt and precipitate the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can then be purified by recrystallization.

Visualizations

experimental_workflow_oxidation start Start: 1,2,3-Trimethylbenzene dissolution Dissolution in Pyridine/Water start->dissolution oxidation Add KMnO4 Heat to 80°C dissolution->oxidation monitoring Monitor by TLC oxidation->monitoring workup Cool, Filter MnO2 Acidify with HCl monitoring->workup Reaction Complete purification Recrystallize workup->purification end Pure this compound purification->end

Caption: Workflow for the oxidation synthesis of this compound.

experimental_workflow_grignard start Start: 5-Bromo-1,2,3-trimethylbenzene grignard_formation React with Mg in dry ether/THF start->grignard_formation carboxylation Pour onto excess dry ice (CO2) grignard_formation->carboxylation hydrolysis Acidify with HCl carboxylation->hydrolysis extraction Extract with Ether hydrolysis->extraction purification Recrystallize extraction->purification end Pure this compound purification->end

Caption: Workflow for the Grignard synthesis of this compound.

troubleshooting_logic start Low Yield? check_conversion Check Starting Material Conversion via TLC start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No complete_conversion Complete Conversion check_conversion->complete_conversion Yes increase_reagents Increase Oxidant/Time or Temperature incomplete_conversion->increase_reagents check_side_products Analyze for Side Products (e.g., over-oxidation) complete_conversion->check_side_products side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products No Major Side Products check_side_products->no_side_products No milder_conditions Use Milder Conditions or Stoichiometry Control side_products_present->milder_conditions optimize_workup Optimize Workup/ Extraction pH no_side_products->optimize_workup

Caption: Troubleshooting logic for addressing low yield in the oxidation synthesis.

Technical Support Center: 3,4,5-Trimethylbenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3,4,5-trimethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and acid-base extraction. For higher purity requirements, column chromatography can also be employed.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities will largely depend on the synthetic route used. If prepared from mesitylene, potential impurities could include unreacted starting materials, byproducts from side reactions (such as other isomers if the starting material was not pure 1,3,5-trimethylbenzene), and residual solvents or reagents from the workup process.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point.

  • Spectroscopy (¹H NMR, ¹³C NMR, FT-IR): These techniques can identify the presence of impurities by showing peaks that do not correspond to this compound.

  • Chromatography (TLC, HPLC, GC): These methods can separate the main compound from impurities, and the relative peak areas can be used to quantify purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not appropriate, or not enough solvent is being used.Select a more suitable solvent or solvent system. Incrementally add more hot solvent until the compound dissolves.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.Use a lower-boiling point solvent. Ensure a slow cooling process by insulating the flask.
No crystals form upon cooling. The solution is not saturated (too much solvent was used), or the solution is supersaturated.Boil off some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Crystals are colored. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Acid-Base Extraction Issues
Problem Possible Cause Solution
Poor separation of layers. The densities of the organic and aqueous layers are too similar. An emulsion has formed.Add brine (saturated NaCl solution) to increase the polarity and density of the aqueous layer.[1] For emulsions, allow the mixture to stand for a longer period or gently swirl the separatory funnel.
Low recovery of the acid after acidification. The aqueous layer was not sufficiently acidified. The acid is somewhat soluble in water.Add more acid to the aqueous layer and check the pH with litmus paper to ensure it is strongly acidic.[1] Perform multiple extractions of the acidified aqueous layer with an organic solvent to recover more product.
The final product is wet or oily. Water is still present in the organic solvent after extraction.Dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before evaporating the solvent.[2]

Data Presentation

Physical Properties of this compound
PropertyValueReference
CAS Number 1076-88-6[3]
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3]
Boiling Point 313°C at 760 mmHg[]
Density 1.088 g/cm³[]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Analogous Method)

This protocol is based on the purification of the closely related compound, mesitoic acid (2,4,6-trimethylbenzoic acid), and is expected to be effective for this compound.[5]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent or solvent mixture (e.g., 45% methanol in water is effective for mesitoic acid).[5] Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, the cooling process should be gradual. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction

This is a general procedure for the purification of carboxylic acids.[1][6]

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Basification: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel.[6] Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. This will convert the carboxylic acid into its water-soluble sodium salt.

  • Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of the acid, can be drained into a separate flask. Repeat the extraction of the organic layer with the basic solution to ensure complete transfer of the acid.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as hydrochloric acid, until the solution is acidic (check with pH paper). The this compound will precipitate out of the solution.[1]

  • Isolation and Washing: Collect the precipitated acid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product. For higher purity, this product can be further recrystallized as described in Protocol 1.

Visualizations

PurificationWorkflow Workflow for Selecting a Purification Method start Crude this compound check_impurities Assess Impurity Profile (e.g., TLC, NMR) start->check_impurities recrystallization Recrystallization check_impurities->recrystallization Solid impurities with different solubility acid_base Acid-Base Extraction check_impurities->acid_base Mainly neutral or basic impurities chromatography Column Chromatography check_impurities->chromatography Complex mixture or high purity needed purity_check Check Purity (Melting Point, Spectroscopy) recrystallization->purity_check acid_base->recrystallization Further purification needed acid_base->purity_check chromatography->purity_check final_product Pure this compound end Store or Use Product final_product->end purity_check->recrystallization Further purification needed purity_check->final_product Purity is sufficient

Caption: Workflow for selecting a purification method.

RecrystallizationTroubleshooting Troubleshooting Recrystallization start Dissolve Crude Product in Hot Solvent oils_out Compound 'Oils Out' start->oils_out no_crystals No Crystals Form on Cooling start->no_crystals successful_crystallization Crystals Form start->successful_crystallization solution1 Use lower boiling solvent or cool slower oils_out->solution1 solution2 Boil off excess solvent or induce crystallization no_crystals->solution2 filtration Isolate Crystals by Filtration successful_crystallization->filtration

Caption: Troubleshooting common recrystallization issues.

References

Troubleshooting solubility issues of 3,4,5-Trimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4,5-Trimethylbenzoic acid.

Troubleshooting Guide

This guide addresses common solubility issues encountered during experiments with this compound in a question-and-answer format.

Q1: My this compound is not dissolving in water. What should I do?

A1: this compound has low aqueous solubility due to its hydrophobic trimethylphenyl group. To improve solubility in aqueous solutions, you can:

  • Adjust the pH: As a carboxylic acid, its solubility dramatically increases at a pH above its pKa (predicted to be around 4.51).[1] By adding a base (e.g., sodium hydroxide), you can deprotonate the carboxylic acid to form the much more soluble carboxylate salt.

  • Use a co-solvent: Adding a water-miscible organic solvent like ethanol or DMSO can increase the solubility. Start with a small percentage of the co-solvent and gradually increase it until the compound dissolves.

  • Heat the solution: Gently warming the solution can help increase the dissolution rate. However, be cautious as the compound may precipitate out again upon cooling.

Q2: I'm trying to dissolve this compound in an organic solvent, but it's not dissolving completely. What could be the issue?

A2: While this compound is more soluble in organic solvents than in water, you might still encounter issues.[2] Here are some troubleshooting steps:

  • Check the solvent polarity: The polarity of the solvent plays a significant role. Based on its LogP of 2.31, it is moderately nonpolar.[3] Try solvents with varying polarities such as ethanol, methanol, or DMSO.

  • Increase the temperature: Gently heating the mixture can enhance solubility.

  • Use sonication: Sonication can help break down solid aggregates and facilitate dissolution.

  • Verify compound purity: Impurities can sometimes affect solubility.

Q3: Can I prepare a concentrated stock solution of this compound?

A3: Yes, preparing a concentrated stock solution in an appropriate organic solvent is a common practice. Based on data for the similar compound 3,4,5-trimethoxybenzoic acid, Dimethyl Sulfoxide (DMSO) is a good candidate for a stock solution, potentially allowing for concentrations as high as 100 mg/mL.[4] When preparing your working solution, you can then dilute the stock solution into your aqueous buffer or media. Be aware that adding a concentrated organic stock to an aqueous solution may cause the compound to precipitate if its solubility limit in the final mixture is exceeded.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the physicochemical properties is crucial for troubleshooting solubility. Key properties are summarized in the table below.

Q2: How does the LogP value of this compound influence its solubility?

A2: The LogP value, or partition coefficient, is a measure of a compound's lipophilicity (oil/fat solubility) versus hydrophilicity (water solubility). A LogP of 2.31 indicates that this compound is significantly more soluble in octanol (a model for lipids) than in water, explaining its poor aqueous solubility.[3][5]

Q3: What is the predicted pKa of this compound and why is it important?

A3: The predicted pKa is approximately 4.51.[1] The pKa is the pH at which the carboxylic acid group is 50% ionized. Above this pH, the compound will be predominantly in its deprotonated, more water-soluble carboxylate form. Therefore, adjusting the pH of aqueous solutions to be above 4.51 is an effective strategy to enhance solubility.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂[3]
Molecular Weight164.20 g/mol [3]
Melting PointNot Available[3]
Boiling Point313 °C at 760 mmHg[3]
Density1.088 g/cm³[3]
LogP2.31[3]
Predicted pKa4.51 ± 0.10[1]

Table 2: Qualitative and Estimated Quantitative Solubility of Benzoic Acid Derivatives

SolventThis compound (Qualitative/Estimated)3,4,5-Trimethoxybenzoic Acid (Quantitative)
WaterSparingly soluble1 mg/mL (with sonication)[4]
EthanolSolubleSoluble[6]
DMSOSoluble100 mg/mL[4]
DichloromethaneSolubleSoluble[6]
ChloroformSolubleSoluble[4]

Experimental Protocols

Protocol 1: Aqueous Solubility Enhancement by pH Adjustment

  • Weigh the desired amount of this compound.

  • Add a small volume of the desired aqueous buffer (e.g., PBS).

  • While stirring, add a dilute solution of a base (e.g., 1 M NaOH) dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the compound is fully dissolved and the target pH (typically > 6.0) is reached and stable.

  • Add the remaining aqueous buffer to achieve the final desired concentration.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

  • Weigh the desired amount of this compound.

  • Add the desired volume of a suitable organic solvent (e.g., DMSO).

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary.

  • Store the stock solution at an appropriate temperature (typically -20°C for long-term storage).

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Undissolved This compound solvent_type What is the solvent? start->solvent_type aqueous Aqueous Solution solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic ph_adjust Adjust pH > 6.0 aqueous->ph_adjust check_polarity Check Solvent Polarity organic->check_polarity co_solvent Add Co-solvent (e.g., Ethanol, DMSO) ph_adjust->co_solvent Still issues dissolved_aqueous Compound Dissolved ph_adjust->dissolved_aqueous Success heat_aqueous Gentle Heating co_solvent->heat_aqueous Still issues co_solvent->dissolved_aqueous Success heat_aqueous->dissolved_aqueous Success sonicate Sonication check_polarity->sonicate Still issues dissolved_organic Compound Dissolved check_polarity->dissolved_organic Success heat_organic Gentle Heating sonicate->heat_organic Still issues sonicate->dissolved_organic Success heat_organic->dissolved_organic Success

Caption: Troubleshooting workflow for solubility issues.

G Physicochemical Properties and Solubility compound This compound logp LogP = 2.31 (Lipophilic) compound->logp pka pKa ≈ 4.51 (Weak Acid) compound->pka aq_sol Low Aqueous Solubility logp->aq_sol org_sol Higher Organic Solubility logp->org_sol pka->aq_sol ph_effect pH > pKa increases Aqueous Solubility pka->ph_effect solvent_polarity Solubility depends on solvent polarity org_sol->solvent_polarity

Caption: Physicochemical properties and their influence on solubility.

References

Technical Support Center: 3,4,5-Trimethylbenzoic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability and degradation of 3,4,5-Trimethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure and data from related aromatic carboxylic acids, potential degradation routes include:

  • Oxidation: The methyl groups on the aromatic ring are susceptible to oxidation, which could lead to the formation of corresponding hydroxymethyl or carboxylic acid derivatives.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to dimerization, oxidation, or decarboxylation.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) to form 1,2,3-trimethylbenzene is a plausible degradation pathway.[1]

  • Microbial Degradation: Certain microorganisms are capable of degrading aromatic compounds. The degradation of this compound in a non-sterile environment could occur via microbial pathways, likely initiated by oxidation of the methyl groups or hydroxylation of the aromatic ring.

Q3: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying this compound from its potential degradation products.[2][3] For the structural elucidation of unknown degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: During a stability study of this compound, new, unexpected peaks appear in the HPLC chromatogram of the stressed samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of the compound 1. Identify the Stress Condition: Correlate the appearance and size of the unknown peaks with the specific stress condition applied (e.g., heat, acid/base hydrolysis, light exposure, oxidation).[4] 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of the main peak and the new peaks. This can help determine if the new peaks are related to the parent compound. 3. LC-MS Analysis: If available, perform LC-MS analysis to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help identify the degradation products.
Contamination 1. Analyze a Blank: Inject a blank sample (solvent) to ensure that the unexpected peaks are not coming from the solvent or the HPLC system. 2. Review Sample Preparation: Carefully review the sample preparation procedure to identify any potential sources of contamination.
Issue 2: Change in Physical Appearance of the Sample

Symptom: The solid this compound powder has changed color (e.g., yellowing) or has become clumpy.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidation or Photodegradation 1. Review Storage Conditions: Ensure the compound has been stored in a tightly sealed container, protected from light and air.[5] 2. Analytical Confirmation: Dissolve a small amount of the discolored sample and analyze it using a stability-indicating HPLC method to check for the presence of degradation products. 3. Purification: If the degradation is minor, consider recrystallization to purify the compound.
Moisture Absorption 1. Check for Clumping: Clumping is a sign of moisture absorption. 2. Drying: If the compound is stable to heat, it can be dried in a vacuum oven at a moderate temperature. 3. Proper Storage: After drying, store the compound in a desiccator to prevent further moisture absorption.

Quantitative Data

Due to the limited availability of specific stability data for this compound, the following table presents illustrative data based on typical results for similar aromatic carboxylic acids under forced degradation conditions.

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours80°C< 5%Minimal degradation
0.1 M NaOH24 hours80°C5-10%Potential hydrolysis of impurities
3% H₂O₂24 hoursRoom Temp10-20%Oxidized methyl groups (hydroxymethyl, carboxyl)
Thermal48 hours100°C5-15%Decarboxylation product (1,2,3-trimethylbenzene)
Photolytic (ICH Q1B)1.2 million lux hours25°C5-20%Oxidized and/or dimeric products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.[4][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 80°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 80°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and keep it in an oven at 100°C for 48 hours. At specified time points, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8][9] A control sample should be kept in the dark under the same temperature conditions. Analyze the samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reverse-phase HPLC method for the analysis of this compound and its degradation products.[2][10]

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a PDA detector and an autosampler.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program (Illustrative):

    Time (min) % B
    0 30
    15 80
    20 80
    22 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_outcome Outcome stock_solution Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 1M HCl, 80°C) stock_solution->acid Expose to stress base Base Hydrolysis (e.g., 1M NaOH, 80°C) stock_solution->base Expose to stress oxidation Oxidation (e.g., 30% H₂O₂, RT) stock_solution->oxidation Expose to stress thermal Thermal Stress (Solid, 100°C) stock_solution->thermal Expose to stress photo Photolytic Stress (ICH Q1B) stock_solution->photo Expose to stress hplc_analysis Stability-Indicating HPLC-PDA Analysis acid->hplc_analysis Analyze stressed samples base->hplc_analysis Analyze stressed samples oxidation->hplc_analysis Analyze stressed samples thermal->hplc_analysis Analyze stressed samples photo->hplc_analysis Analyze stressed samples lcms_analysis LC-MS Analysis for Structure Elucidation hplc_analysis->lcms_analysis If unknown peaks observed pathway Identify Degradation Pathways hplc_analysis->pathway lcms_analysis->pathway method Validate Stability- Indicating Method pathway->method

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathways cluster_oxidation Oxidation Pathway cluster_thermal Thermal Degradation parent This compound hydroxymethyl 3-Hydroxymethyl-4,5- dimethylbenzoic Acid parent->hydroxymethyl Oxidation [H₂O₂] decarboxylated 1,2,3-Trimethylbenzene parent->decarboxylated Decarboxylation [Heat] dicarboxylic 3-Carboxy-4,5- dimethylbenzoic Acid hydroxymethyl->dicarboxylic Further Oxidation

Caption: Potential degradation pathways of this compound.

References

Preventing byproduct formation in 3,4,5-Trimethylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4,5-Trimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common synthetic pathways to this compound involve the oxidation of a suitable precursor. Key routes include:

  • Oxidation of Mesitylene: Direct oxidation of mesitylene (1,3,5-trimethylbenzene) can yield 3,5-dimethylbenzoic acid and subsequently this compound, though selective oxidation can be challenging. Over-oxidation to trimesic acid is a common issue.

  • Formylation of Mesitylene followed by Oxidation: A two-step process involving the formylation of mesitylene to produce mesitylaldehyde (2,4,6-trimethylbenzaldehyde), followed by oxidation of the aldehyde group to a carboxylic acid. This method offers better control and selectivity.

  • Grignard Reaction: Synthesis from a halogenated precursor, such as 3,4,5-trimethylbromobenzene, via a Grignard reagent followed by carboxylation with carbon dioxide.

Q2: What are the most common byproducts encountered in the synthesis of this compound?

A2: Byproduct formation is dependent on the chosen synthetic route:

  • Oxidation of Mesitylene:

    • Incomplete Oxidation Products: Such as 3,5-dimethylbenzaldehyde and 3,5-dimethylbenzyl alcohol.

    • Over-oxidation Product: Trimesic acid (benzene-1,3,5-tricarboxylic acid) can be formed under harsh oxidation conditions.[1]

  • Formylation of Mesitylene (e.g., Gattermann-Koch reaction):

    • Di-formylated Mesitylene: Introduction of a second formyl group onto the aromatic ring.[2]

    • Polymeric/Resinous Materials: Can form under strongly acidic conditions.[2]

  • Grignard Reaction:

    • Biphenyl Derivatives: Homocoupling of the Grignard reagent can lead to the formation of biphenyl byproducts.

Troubleshooting Guides

Issue 1: Low Yield and Presence of Unreacted Starting Material in Oxidation Reactions

Cause: Incomplete oxidation of the methyl group(s) on the mesitylene derivative. This can be due to insufficient oxidant, low reaction temperature, or short reaction time.

Solution:

  • Increase Oxidant Stoichiometry: Gradually increase the molar ratio of the oxidizing agent (e.g., potassium permanganate) to the starting material.

  • Optimize Reaction Temperature: Gently heat the reaction mixture to ensure the activation energy for oxidation is met. However, avoid excessive heat which can lead to over-oxidation.

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and continue the reaction until the starting material is consumed.

Issue 2: Formation of Di-formylated Byproduct in the Gattermann-Koch Reaction

Cause: Under forcing reaction conditions, the initially formed mesitylaldehyde can undergo a second formylation.

Solution:

  • Control Stoichiometry: Use a precise molar ratio of mesitylene to the formylating agent. An excess of the formylating agent should be avoided.

  • Maintain Low Reaction Temperature: The Gattermann-Koch reaction is often exothermic. Maintaining a low and controlled temperature throughout the addition of reagents can improve selectivity for mono-formylation.

Issue 3: Formation of Biphenyl Byproduct in Grignard Reactions

Cause: Homocoupling of the Grignard reagent is a common side reaction, often favored by higher temperatures and high concentrations of the halide.

Solution:

  • Slow Reagent Addition: Add the halide to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: Maintain a gentle reflux and avoid excessive heating of the reaction mixture.

  • Use of an Initiator: A small crystal of iodine can be used to initiate the Grignard reaction at a lower temperature.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence byproduct formation. This data is intended to demonstrate trends and aid in troubleshooting.

Temperature (°C)Molar Ratio (Mesitylene:Formylating Agent)Mono-formylated Product (%)Di-formylated Byproduct (%)
01:1955
251:18812
251:1.28218
501:17525

Table 1: Illustrative Effect of Temperature and Stoichiometry on Di-formylation of Mesitylene.

Reaction Time (hours)Oxidant (KMnO₄) Equivalents3,5-Dimethylbenzoic Acid (%)Trimesic Acid (%)
22.585<5
42.57015
43.06025
63.04540

Table 2: Illustrative Data on the Effect of Reaction Time and Oxidant Equivalents on the Over-oxidation of Mesitylene.

Addition Rate of HalideReaction Temperature (°C)This compound (%)Biphenyl Byproduct (%)
Fast357030
Slow358515
Slow25928

Table 3: Illustrative Data on the Effect of Addition Rate and Temperature on Biphenyl Byproduct Formation in a Grignard Reaction.

Experimental Protocols

Protocol 1: Gattermann-Koch Formylation of Mesitylene

Objective: To synthesize mesitylaldehyde from mesitylene while minimizing di-formylation and polymerization.

Materials:

  • Mesitylene (anhydrous)

  • Anhydrous aluminum chloride (AlCl₃)

  • Cuprous chloride (CuCl)

  • Dry solvent (e.g., dichloromethane)

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • Crushed ice

  • Concentrated hydrochloric acid

  • Diethyl ether for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser under an inert atmosphere (e.g., nitrogen).

  • To the flask, add anhydrous aluminum chloride and a catalytic amount of cuprous chloride.

  • Cool the flask to 0-10 °C in an ice bath and add the dry solvent, followed by the slow, dropwise addition of anhydrous mesitylene with vigorous stirring.

  • Introduce a steady stream of a mixture of carbon monoxide and hydrogen chloride gas into the reaction mixture while maintaining the low temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude mesitylaldehyde.

  • Purify the crude product by vacuum distillation.

Protocol 2: Oxidation of Mesitylaldehyde to this compound

Objective: To oxidize mesitylaldehyde to this compound with high yield and purity.

Materials:

  • Mesitylaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Concentrated hydrochloric acid

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve mesitylaldehyde in acetone.

  • In a separate beaker, prepare a solution of potassium permanganate in water.

  • Slowly add the potassium permanganate solution to the stirred solution of mesitylaldehyde at room temperature. The reaction is exothermic and may require occasional cooling in a water bath.

  • Stir the mixture until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and add a saturated solution of sodium bisulfite to quench the excess permanganate and dissolve the manganese dioxide.

  • Remove the acetone by rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid to precipitate the this compound.

  • Extract the product with several portions of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Gattermann_Koch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Assemble B Add AlCl3 & CuCl A->B C Cool to 0-10°C & Add Solvent B->C D Slowly Add Mesitylene C->D E Introduce CO & HCl Gas D->E F Monitor by TLC E->F G Quench with Ice/HCl F->G H Extract with Ether G->H I Wash with NaHCO3 & Brine H->I J Dry & Concentrate I->J K Vacuum Distillation J->K

Caption: Experimental workflow for the Gattermann-Koch formylation of mesitylene.

Byproduct_Formation_Logic cluster_ox Oxidation Troubleshooting cluster_form Formylation Troubleshooting cluster_grig Grignard Troubleshooting Start Starting Reaction Problem Low Yield or Impure Product? Start->Problem Route Identify Synthesis Route Problem->Route Yes Oxidation Oxidation Route Route->Oxidation Formylation Formylation Route Route->Formylation Grignard Grignard Route Route->Grignard Unreacted Unreacted Starting Material? Oxidation->Unreacted Overoxidized Trimesic Acid Present? Oxidation->Overoxidized Diformyl Di-formylated Byproduct? Formylation->Diformyl Polymer Polymer/Tar Formation? Formylation->Polymer Biphenyl Biphenyl Byproduct? Grignard->Biphenyl Sol_Unreacted Increase Oxidant Increase Temperature Extend Reaction Time Unreacted->Sol_Unreacted Yes Sol_Overoxidized Decrease Temperature Shorter Reaction Time Overoxidized->Sol_Overoxidized Yes Sol_Diformyl Check Stoichiometry Lower Temperature Diformyl->Sol_Diformyl Yes Sol_Polymer Ensure Anhydrous Conditions Avoid Strong Acids Polymer->Sol_Polymer Yes Sol_Biphenyl Slow Halide Addition Maintain Low Temperature Biphenyl->Sol_Biphenyl Yes Signaling_Pathway Mesitylene Mesitylene Mesitylaldehyde Mesitylaldehyde Mesitylene->Mesitylaldehyde Gattermann-Koch (Formylation) Diformyl Di-formyl Mesitylene (Byproduct) Mesitylene->Diformyl Harsh Formylation Conditions Acid 3,4,5-Trimethyl- benzoic Acid Mesitylaldehyde->Acid Oxidation (e.g., KMnO4) Trimesic Trimesic Acid (Byproduct) Mesitylaldehyde->Trimesic Harsh Oxidation Conditions

References

Technical Support Center: Scaling Up the Synthesis of 3,4,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4,5-trimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis, troubleshoot common issues, and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of this compound synthesis via the Grignard reaction.

Problem Potential Cause Recommended Solution
Grignard reaction fails to initiate 1. Wet glassware or solvent. 2. Inactive magnesium surface (oxide layer). 3. Impure starting materials (e.g., 1-bromo-3,4,5-trimethylbenzene).1. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 2. Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring under inert gas.[1] 3. Purify the aryl bromide before use, for example, by distillation.
Low yield of this compound 1. Incomplete Grignard reagent formation. 2. Wurtz coupling side reaction.[2] 3. Reaction with atmospheric CO2 or moisture. 4. Inefficient carboxylation.1. Titrate a small aliquot of the Grignard reagent to determine its concentration before proceeding. 2. Add the 1-bromo-3,4,5-trimethylbenzene solution slowly to the magnesium suspension to maintain a low concentration of the halide.[3] 3. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. 4. Use a large excess of freshly crushed dry ice or bubble CO2 gas through the solution at a controlled rate.
Formation of significant byproducts 1. Biphenyl formation from Wurtz coupling. 2. Unreacted starting material. 3. Benzene formation from protonation of the Grignard reagent by trace water.1. Control the addition rate of the aryl halide and maintain a moderate reaction temperature. 2. Ensure the Grignard reagent has formed completely before carboxylation. 3. Use strictly anhydrous conditions.
Exothermic reaction is difficult to control 1. Rapid addition of 1-bromo-3,4,5-trimethylbenzene. 2. Accumulation of unreacted starting material followed by sudden initiation.[3] 3. Inefficient heat transfer at a larger scale.1. Add the aryl halide solution dropwise and monitor the internal temperature closely. 2. Ensure the reaction has initiated before adding the bulk of the starting material. A small initial charge can be used to confirm initiation.[4] 3. Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. Consider a semi-batch process where the aryl halide is added over time.[3]
Product is difficult to purify 1. Presence of non-polar impurities like biphenyls. 2. Contamination with unreacted starting material.1. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). 2. Perform an initial extraction with a non-polar solvent to remove unreacted aryl bromide before acidifying the aqueous layer to precipitate the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthesis route for this compound?

A1: The most common and scalable route is the Grignard reaction, starting from 1-bromo-3,4,5-trimethylbenzene. This involves the formation of a Grignard reagent, followed by carboxylation with carbon dioxide.

Q2: How can I safely manage the heat generated during a large-scale Grignard reaction?

A2: Effective heat management is critical for safety. Key strategies include:

  • Slow and controlled addition of the aryl halide: This prevents a rapid, uncontrolled exotherm.[3]

  • Efficient cooling: Utilize a reactor with a cooling jacket and a reliable chilling system.

  • Monitoring the internal temperature: A thermocouple should be used to monitor the reaction temperature in real-time.

  • Semi-batch operation: Adding the aryl halide over a prolonged period allows for better heat dissipation.

Q3: What are the key safety precautions for handling Grignard reagents on a large scale?

A3: Grignard reagents are highly reactive and require careful handling:

  • Inert atmosphere: All operations should be conducted under a dry, inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

  • Anhydrous conditions: Use anhydrous solvents and thoroughly dried glassware to avoid quenching the Grignard reagent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves.

  • Quenching: Quench the reaction carefully by slowly adding it to an acidic aqueous solution.

Q4: How can I confirm the formation of the Grignard reagent before proceeding with carboxylation?

A4: On a small scale, visual cues like the disappearance of magnesium and a color change can be indicative. For larger scales, it is recommended to take a small aliquot of the reaction mixture, quench it with iodine (a positive test will show the disappearance of the iodine color) or D2O and analyze by NMR. Titration of the Grignard reagent is also a reliable method to determine its concentration.

Q5: What is the best way to purify the final this compound product at scale?

A5: The typical purification involves:

  • Quenching the reaction mixture with aqueous acid.

  • Separating the organic and aqueous layers.

  • Extracting the aqueous layer with an organic solvent to remove non-polar impurities.

  • Adjusting the pH of the aqueous layer to precipitate the carboxylic acid.

  • Filtering the solid product.

  • Recrystallizing the crude product from a suitable solvent to achieve high purity.

Experimental Protocols

Kilogram-Scale Synthesis of this compound via Grignard Reaction

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
1-Bromo-3,4,5-trimethylbenzene213.112.1310.0
Magnesium turnings24.310.2912.0
Anhydrous Tetrahydrofuran (THF)72.1120.0 (L)-
Iodine253.81a few crystals-
Dry Ice (solid CO₂)44.01~10.0~227
6M Hydrochloric Acid36.46As needed-
Toluene92.14For extraction-
Ethanol46.07For recrystallization-
Water18.02For recrystallization-

Procedure:

  • Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and an addition funnel is assembled and flame-dried under a stream of nitrogen.

  • Grignard Reagent Formation:

    • The reactor is charged with magnesium turnings (0.29 kg, 12.0 mol) and a few crystals of iodine under a positive pressure of nitrogen.

    • Anhydrous THF (5.0 L) is added to the reactor.

    • A solution of 1-bromo-3,4,5-trimethylbenzene (2.13 kg, 10.0 mol) in anhydrous THF (15.0 L) is prepared and transferred to the addition funnel.

    • A small portion (~200 mL) of the aryl bromide solution is added to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.

    • Once the reaction has initiated, the remaining aryl bromide solution is added dropwise over 2-3 hours, maintaining the reaction temperature between 40-50°C using the reactor's cooling jacket.

    • After the addition is complete, the mixture is stirred at 45°C for an additional hour to ensure complete reaction.

  • Carboxylation:

    • The Grignard reagent solution is cooled to 0-5°C.

    • In a separate large, insulated container, crushed dry ice (~10.0 kg) is placed.

    • The cold Grignard solution is slowly transferred via a cannula onto the dry ice with vigorous stirring. A thick slurry will form.

    • The mixture is allowed to warm to room temperature overnight, allowing the excess CO₂ to sublime.

  • Work-up and Purification:

    • The reaction mixture is slowly quenched by the addition of 6M hydrochloric acid until the aqueous layer is acidic (pH ~1) and all solids have dissolved.

    • The mixture is transferred to a large separatory funnel, and the layers are separated.

    • The aqueous layer is extracted with toluene (2 x 5 L) to remove any non-polar impurities.

    • The pH of the aqueous layer is adjusted to ~12 with aqueous sodium hydroxide to deprotonate the carboxylic acid, and it is washed again with toluene.

    • The aqueous layer is then re-acidified to pH ~1 with concentrated hydrochloric acid to precipitate the this compound.

    • The solid product is collected by vacuum filtration and washed with cold water.

    • The crude product is recrystallized from an ethanol/water mixture to yield pure this compound.

Visualizations

experimental_workflow cluster_setup Reactor Setup cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_workup Work-up & Purification setup Flame-dry 50L Reactor under Nitrogen charge_mg Charge Mg & I₂ setup->charge_mg add_thf Add Anhydrous THF charge_mg->add_thf add_aryl_bromide Slowly Add 1-bromo-3,4,5-trimethylbenzene in THF add_thf->add_aryl_bromide react Stir at 40-50°C add_aryl_bromide->react cool_grignard Cool Grignard to 0-5°C react->cool_grignard add_to_co2 Add to Dry Ice cool_grignard->add_to_co2 warm_rt Warm to RT add_to_co2->warm_rt quench Quench with HCl warm_rt->quench extract Extract with Toluene quench->extract precipitate Precipitate Product extract->precipitate recrystallize Recrystallize precipitate->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the scaled-up synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_grignard Incomplete Grignard Formation? start->incomplete_grignard side_reactions Side Reactions (e.g., Wurtz Coupling)? start->side_reactions poor_carboxylation Inefficient Carboxylation? start->poor_carboxylation check_conditions Verify Anhydrous Conditions & Mg Activation incomplete_grignard->check_conditions titrate_grignard Titrate Grignard Reagent incomplete_grignard->titrate_grignard slow_addition Slow Addition of Aryl Halide side_reactions->slow_addition excess_co2 Use Large Excess of Fresh Dry Ice poor_carboxylation->excess_co2

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3,4,5-Trimethylbenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for determining the purity of 3,4,5-Trimethylbenzoic acid. Detailed experimental protocols and supporting data, based on established methodologies for similar compounds, are presented to assist in method selection and implementation in a research and quality control setting.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the most prevalent and robust method for assessing the purity of non-volatile aromatic carboxylic acids like this compound. This technique separates the target compound from its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC

This protocol outlines a representative RP-HPLC method for the purity determination of this compound, extrapolated from methods for closely related benzoic acid derivatives. Method validation and optimization are recommended for specific applications.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Perform a 1:10 dilution with the same solvent to obtain a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks in the chromatogram.

Potential Impurities

Based on the synthesis of structurally similar compounds, potential impurities in this compound may include:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Isomeric Impurities: Other trimethylbenzoic acid isomers (e.g., 2,4,6-trimethylbenzoic acid).[1][2][3]

  • By-products of Synthesis: Incomplete reaction products or side-reaction products. For instance, in syntheses involving oxidation, residual aldehydes might be present.[4]

Comparison with Alternative Analytical Methods

While HPLC is a primary technique for purity analysis, other methods can provide complementary or confirmatory data.

Analytical MethodPrinciplePrimary ApplicationPotential Advantages over HPLCPotential Disadvantages compared to HPLC
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection. Derivatization is often required for non-volatile compounds.Identification and quantification of volatile and semi-volatile impurities.Higher resolution for volatile compounds; provides structural information for impurity identification.Requires derivatization for non-volatile compounds, which can add complexity and variability.[5]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[6][7][8][9]Absolute purity determination without the need for a specific reference standard of the analyte.Provides absolute purity (wt%); does not require a reference standard of the analyte itself.[6][7][8][9]Lower sensitivity for detecting minor impurities compared to HPLC.[6]
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions. Impurities cause a depression and broadening of the melting point.[10][11][12]Determination of the absolute purity of highly pure, crystalline substances.[11][12]Provides a measure of total eutectic impurities; can be a fast screening tool.[10][12]Not suitable for amorphous or thermally unstable compounds; does not separate individual impurities.[11]

Experimental Protocols for Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • GC system coupled to a Mass Spectrometer.

Procedure:

  • Derivatization: React the this compound sample with a silylating agent (e.g., BSTFA) to convert the carboxylic acid to a more volatile trimethylsilyl ester.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

Quantitative Nuclear Magnetic Resonance (qNMR)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure full signal recovery.

  • Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the sample and internal standard.[6][7][8][9]

Differential Scanning Calorimetry (DSC)

Instrumentation:

  • Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

  • Data Analysis: The purity is determined from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[10][12]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Method_Selection cluster_methods start Need Purity Analysis? is_absolute_purity Absolute Purity Required? start->is_absolute_purity Yes hplc HPLC (Routine Purity, Known Impurities) end Selected Method hplc->end qnmr qNMR (Absolute Purity, No Reference Standard) qnmr->end gcms GC-MS (Volatile Impurities, Identification) gcms->end dsc DSC (High Purity Crystalline Solid) dsc->end is_absolute_purity->qnmr Yes is_volatile Volatile Impurities Suspected? is_absolute_purity->is_volatile No is_volatile->gcms Yes is_high_purity High Purity Crystalline? is_volatile->is_high_purity No is_high_purity->hplc No/Routine is_high_purity->dsc Yes

Caption: Decision tree for selecting an analytical method for purity assessment.

References

A Comparative Analysis of 3,4,5-Trimethylbenzoic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 3,4,5-trimethylbenzoic acid and its isomers, focusing on their physicochemical properties and potential biological activities. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in compound selection and experimental design.

Physicochemical Properties: A Comparative Overview

The positioning of the three methyl groups on the benzoic acid ring significantly influences the physicochemical properties of the isomers. These properties, including melting point, boiling point, acid dissociation constant (pKa), and solubility, are critical determinants of a compound's behavior in biological systems and its suitability for various applications. A summary of available data is presented below.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa
This compound 1076-88-6C₁₀H₁₂O₂164.20220-222-~4.3
2,3,4-Trimethylbenzoic Acid 1076-47-7C₁₀H₁₂O₂164.20167-169--
2,3,5-Trimethylbenzoic Acid 2437-66-3C₁₀H₁₂O₂164.20136-138--
2,3,6-Trimethylbenzoic Acid 2529-36-4C₁₀H₁₂O₂164.20114-116--
2,4,5-Trimethylbenzoic Acid 528-90-5C₁₀H₁₂O₂164.20150-153[1]288.6 (est.)[1]4.24 (predicted)[1]
2,4,6-Trimethylbenzoic Acid 480-63-7C₁₀H₁₂O₂164.20152-155296.6 (est.)3.45[2]

Potential Biological Activities and Structure-Activity Relationships

While extensive biological activity data for all trimethylbenzoic acid isomers is not available, the benzoic acid scaffold is a common feature in many biologically active compounds. The nature and position of substituents on the aromatic ring play a crucial role in determining the biological effects.

Anti-inflammatory Activity: Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The steric hindrance and electronic effects of the methyl groups on the trimethylbenzoic acid isomers can influence their binding to the active site of COX enzymes.

Antimicrobial Activity: The antimicrobial activity of benzoic acid and its derivatives is well-documented and is often pH-dependent. The lipophilicity conferred by the methyl groups may enhance the ability of these isomers to penetrate microbial cell membranes, potentially leading to antimicrobial effects.

Cytotoxicity: The cytotoxic potential of these compounds is an important consideration in drug development. The substitution pattern on the benzoic acid ring can significantly impact a compound's interaction with cellular targets and its overall toxicity profile.

A summary of potential biological activities is provided below. It is important to note that the absence of data does not indicate a lack of activity, but rather a need for further investigation.

IsomerAnti-inflammatory Activity (IC₅₀)Antimicrobial Activity (MIC)Cytotoxicity (IC₅₀)
This compound Data not availableData not availableData not available
2,3,4-Trimethylbenzoic Acid Data not availableData not availableData not available
2,3,5-Trimethylbenzoic Acid Data not availableData not availableData not available
2,3,6-Trimethylbenzoic Acid Data not availableData not availableData not available
2,4,5-Trimethylbenzoic Acid Data not availableData not availableData not available
2,4,6-Trimethylbenzoic Acid Data not availableData not availableData not available

Experimental Protocols

To enable a direct and objective comparison of this compound and its isomers, the following detailed experimental protocols are provided for the determination of key physicochemical and biological properties.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Finely powder a small amount of the solid sample using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Repeat the measurement at least twice and report the average melting point range.

Determination of Aqueous Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Apparatus:

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid compound to a known volume of deionized water in a vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

  • Determine the concentration of the dissolved compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original solubility in mg/mL or mol/L.

Determination of Acid Dissociation Constant (pKa)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which an acid is 50% dissociated. Potentiometric titration is a standard method for pKa determination.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a known amount of the trimethylbenzoic acid isomer and dissolve it in a known volume of deionized water (or a suitable co-solvent if solubility is low).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration until the pH has stabilized in the basic region.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Biological Activity Assays

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (trimethylbenzoic acid isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., indomethacin or celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Include wells for a vehicle control (solvent only) and a positive control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., a strong acid).

  • Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit or by LC-MS/MS.

  • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in CAMHB.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

In Vitro Cytotoxicity: MTT Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds dissolved in a suitable solvent

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of cell viability against the compound concentration.

Visualizations

Logical Relationship of Isomers

Isomer_Relationship cluster_isomers Positional Isomers Benzoic Acid Benzoic Acid Trimethylbenzoic Acid Isomers Trimethylbenzoic Acid Isomers Benzoic Acid->Trimethylbenzoic Acid Isomers Substitution with 3 Methyl Groups 3,4,5-TMB 3,4,5- 2,3,4-TMB 2,3,4- 2,3,5-TMB 2,3,5- 2,3,6-TMB 2,3,6- 2,4,5-TMB 2,4,5- 2,4,6-TMB 2,4,6-

Caption: Relationship between benzoic acid and its trimethyl-substituted isomers.

General Experimental Workflow for Isomer Comparison

Experimental_Workflow cluster_synthesis Compound Preparation cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation Synthesis Synthesis & Purification of Isomers MeltingPoint Melting Point Synthesis->MeltingPoint Solubility Solubility Synthesis->Solubility pKa pKa Determination Synthesis->pKa AntiInflammatory Anti-inflammatory Assay (e.g., COX) Synthesis->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., MIC) Synthesis->Antimicrobial Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Analysis Data Analysis & Structure-Activity Relationship MeltingPoint->Analysis Solubility->Analysis pKa->Analysis AntiInflammatory->Analysis Antimicrobial->Analysis Cytotoxicity->Analysis

Caption: A general workflow for the comparative evaluation of trimethylbenzoic acid isomers.

Cyclooxygenase (COX) Signaling Pathway

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Inhibitors Trimethylbenzoic Acid Isomers (Potential Inhibitors) Inhibitors->COX inhibit

Caption: The cyclooxygenase pathway, a potential target for the anti-inflammatory activity of trimethylbenzoic acid isomers.

References

Comparative Analysis of the Biological Activities of 3,4,5-Trimethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various derivatives of 3,4,5-trimethylbenzoic acid, a scaffold of significant interest in medicinal chemistry. We present a synthesis of experimental data on their anticancer, anti-inflammatory, and antimicrobial properties, offering a valuable resource for researchers and professionals in drug discovery and development. This document summarizes quantitative data in structured tables, details key experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of these compounds.

Anticancer Activity: Dual EGFR/HDAC Inhibition

Derivatives of this compound, particularly those incorporating a 3,4,5-trimethoxyphenyl moiety, have shown promising anticancer activity as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC).[1] These hybrids have demonstrated potent cytotoxicity against a panel of human cancer cell lines.

Comparative Anticancer Activity (IC50 in µM)

Derivative ClassLinker LengthCancer Cell LineIC50 (µM)Reference Drug IC50 (µM)
Hydroxamic Acid (Hybrid 4a)4 carbonsMCF-7 (Breast)1.971Gefitinib: 3.366, Vorinostat: 3.63
HepG2 (Liver)3.619Gefitinib: 1.439, Vorinostat: 2.43
HCT116 (Colon)3.213Gefitinib: 2.871, Vorinostat: 3.12
A549 (Lung)2.067Gefitinib: 2.543, Vorinostat: 2.98
Hydroxamic Acid (Hybrid 4b)5 carbonsMCF-7 (Breast)0.536 Gefitinib: 3.366, Vorinostat: 3.63
HepG2 (Liver)0.982 Gefitinib: 1.439, Vorinostat: 2.43
HCT116 (Colon)0.874 Gefitinib: 2.871, Vorinostat: 3.12
A549 (Lung)1.011 Gefitinib: 2.543, Vorinostat: 2.98
Hydroxamic Acid (Hybrid 4c)6 carbonsMCF-7 (Breast)1.183Gefitinib: 3.366, Vorinostat: 3.63
HepG2 (Liver)2.536Gefitinib: 1.439, Vorinostat: 2.43
HCT116 (Colon)1.587Gefitinib: 2.871, Vorinostat: 3.12
A549 (Lung)1.934Gefitinib: 2.543, Vorinostat: 2.98

Data sourced from a study on 3,4,5-trimethoxyphenyl-based derivatives as dual EGFR/HDAC hybrid inhibitors.[1]

The data indicates that the length of the aliphatic linker in these hydroxamic acid derivatives plays a crucial role in their anticancer potency, with a five-carbon linker (Hybrid 4b) exhibiting the most significant activity across all tested cell lines, often surpassing the efficacy of the reference drugs Gefitinib (an EGFR inhibitor) and Vorinostat (an HDAC inhibitor).

Signaling Pathways in Anticancer Activity

The dual inhibition of EGFR and HDAC represents a promising strategy in cancer therapy. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/Akt pathways, promoting cell proliferation and survival. HDACs are enzymes that play a key role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes.

EGFR_HDAC_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation HDAC HDAC Acetylation Histone Acetylation HDAC->Acetylation Deacetylates TSG Tumor Suppressor Gene Expression Acetylation->TSG Derivative 3,4,5-Trimethylbenzoic Acid Derivative Derivative->EGFR Inhibits Derivative->HDAC Inhibits MTT_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with various concentrations of the This compound derivative. A->B C 3. Add MTT solution to each well and incubate. B->C D 4. Solubilize formazan crystals with DMSO or other solvent. C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E F 6. Calculate cell viability and determine IC50 value. E->F NFkB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Inflammatory Receptor (e.g., TLR4) IKK IKK Receptor->IKK IkB IκB IKK->IkB Phosphorylates & Leads to Degradation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Gene Inflammatory Gene Expression NFkB->Gene IkB_NFkB->NFkB Releases Derivative 3,4,5-Trimethylbenzoic Acid Derivative Derivative->IKK Inhibits (Potential Mechanism) Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor Paw_Edema_Workflow A 1. Administer the test compound (e.g., orally or intraperitoneally) to rodents. B 2. After a set time, inject carrageenan into the hind paw. A->B C 3. Measure the paw volume at regular intervals using a plethysmometer. B->C D 4. Calculate the percentage of edema inhibition compared to the control group. C->D Agar_Well_Diffusion_Workflow A 1. Prepare a lawn of the test microorganism on an agar plate. B 2. Create wells in the agar using a sterile cork borer. A->B C 3. Add the test compound solution to the wells. B->C D 4. Incubate the plates under appropriate conditions. C->D E 5. Measure the diameter of the zone of inhibition around the wells. D->E

References

A Comparative Analysis of the Reactivity of 3,4,5-Trimethylbenzoic Acid and 2,4,6-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the seemingly subtle variation in the substitution pattern of a molecule can dramatically alter its chemical reactivity and, consequently, its utility as a synthetic building block. This guide provides a detailed comparison of two isomers of trimethylbenzoic acid: 3,4,5-trimethylbenzoic acid and 2,4,6-trimethylbenzoic acid. The focus of this analysis is to delineate the differences in their reactivity, particularly in common organic transformations, supported by physicochemical data and established experimental protocols.

The core difference in the reactivity of these two isomers stems from the phenomenon of steric hindrance. The presence of two methyl groups in the ortho positions relative to the carboxylic acid functionality in 2,4,6-trimethylbenzoic acid creates a sterically congested environment, significantly impeding the approach of reagents to the reaction center. In contrast, this compound, lacking these ortho substituents, exhibits reactivity more akin to that of unsubstituted benzoic acid.

Physicochemical Properties: A Tale of Two Isomers

A comparison of the fundamental physicochemical properties of the two isomers reveals their inherent similarities and differences. While both have the same molecular formula and weight, their acidity, as indicated by their pKa values, shows a notable distinction.

PropertyThis compound2,4,6-Trimethylbenzoic Acid
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol 164.20 g/mol
CAS Number 1076-88-6[1]480-63-7
Predicted pKa 4.51 ± 0.10[1]3.44[2]

The lower pKa of 2,4,6-trimethylbenzoic acid indicates that it is a stronger acid. This is attributed to the steric inhibition of resonance between the carboxyl group and the benzene ring caused by the ortho-methyl groups. This twisting of the carboxyl group out of the plane of the ring reduces the electron-donating resonance effect of the ring on the carboxyl group, making the proton more readily ionizable.

Reactivity in Esterification: A Study in Steric Hindrance

The most striking difference in the chemical behavior of these two isomers is observed in esterification reactions. Due to the severe steric hindrance around the carboxylic acid group, 2,4,6-trimethylbenzoic acid is notoriously unreactive under standard esterification conditions, such as the Fischer-Speier method. In fact, attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with methanol and an acid catalyst often results in the recovery of the unchanged starting material.[3] In contrast, this compound readily undergoes esterification under similar conditions.

To achieve esterification of the sterically hindered 2,4,6-trimethylbenzoic acid, more specialized and often harsher methods are required. These include the use of highly reactive intermediates or alternative reaction pathways that circumvent the sterically hindered transition state of a direct nucleophilic attack on the carbonyl carbon.

Below is a comparative overview of the expected outcomes and required conditions for the esterification of both isomers.

Reaction ConditionThis compound (Expected Outcome)2,4,6-Trimethylbenzoic Acid (Expected Outcome)
Fischer Esterification High yield of the corresponding ester with an excess of alcohol and acid catalyst.No or very low yield of the ester. The starting acid is largely recovered unchanged.[3]
Steglich Esterification High yield of the ester under mild conditions.Good to high yield of the ester, as this method is designed to overcome steric hindrance.[4][5]
Mitsunobu Reaction High yield of the ester with inversion of configuration if a chiral alcohol is used.Good to high yield of the ester, another effective method for sterically demanding substrates.
Acyl Chloride Formation Readily forms the acyl chloride upon treatment with thionyl chloride or oxalyl chloride.Forms the acyl chloride, which can then be reacted with an alcohol to yield the ester, bypassing the difficult direct esterification.

Experimental Protocols

Detailed methodologies for key esterification reactions are provided below to illustrate the practical differences in synthesizing esters from these two isomers.

Protocol 1: Fischer Esterification of this compound with Methanol

This protocol is a standard procedure for the esterification of an unhindered benzoic acid derivative.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask, dissolve this compound in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Attach a reflux condenser and heat the mixture to reflux for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,4,5-trimethylbenzoate.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Esterification of 2,4,6-Trimethylbenzoic Acid via Acyl Chloride

This two-step protocol is a reliable method for the esterification of the sterically hindered 2,4,6-trimethylbenzoic acid.

Part A: Synthesis of 2,4,6-Trimethylbenzoyl Chloride

Materials:

  • 2,4,6-Trimethylbenzoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,4,6-trimethylbenzoic acid in anhydrous DCM.

  • Add an excess of thionyl chloride (e.g., 2-3 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,4,6-trimethylbenzoyl chloride is often used in the next step without further purification.

Part B: Esterification of 2,4,6-Trimethylbenzoyl Chloride with Methanol

Materials:

  • Crude 2,4,6-trimethylbenzoyl chloride

  • Anhydrous methanol

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the crude 2,4,6-trimethylbenzoyl chloride in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of anhydrous methanol (1.0-1.2 equivalents) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.

  • Add the methanol/pyridine solution dropwise to the cooled acyl chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,4,6-trimethylbenzoate.

  • Purify the product by distillation or column chromatography.

Protocol 3: Steglich Esterification of 2,4,6-Trimethylbenzoic Acid with a Generic Alcohol

This method is particularly useful for forming esters from sterically hindered acids and alcohols under mild conditions.[4][5]

Materials:

  • 2,4,6-Trimethylbenzoic acid

  • Alcohol (e.g., isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trimethylbenzoic acid (1.0 equivalent), the alcohol (1.0-1.2 equivalents), and a catalytic amount of DMAP (e.g., 5-10 mol%) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for several hours to overnight, monitoring the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash it sequentially with 0.5 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography to remove any remaining DCU and other impurities.

Visualizing the Reactivity Difference

The difference in reactivity can be conceptually visualized as a "steric shield" around the carboxylic acid group of 2,4,6-trimethylbenzoic acid. This shield, formed by the ortho-methyl groups, physically blocks the trajectory of an incoming nucleophile, such as an alcohol molecule, making the formation of the tetrahedral intermediate in reactions like Fischer esterification energetically unfavorable.

Reactivity_Comparison cluster_0 This compound cluster_1 2,4,6-Trimethylbenzoic Acid Unhindered_Acid 3,4,5-TMB Unhindered_TS Accessible Tetrahedral Intermediate Unhindered_Acid->Unhindered_TS Nucleophilic Attack (Alcohol) Hindered_Acid 2,4,6-TMB Unhindered_Product Ester Unhindered_TS->Unhindered_Product Fast Hindered_TS Sterically Hindered Tetrahedral Intermediate Hindered_Acid->Hindered_TS Nucleophilic Attack (Alcohol) Hindered_Product Ester Hindered_TS->Hindered_Product Very Slow / Does not form

References

Validating 3,4,5-Trimethylbenzoic Acid as a Versatile Starting Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable starting material in the synthesis of a diverse range of chemical entities, including dyes, specialty polymers, and biologically active compounds.[1] Its unique substitution pattern, with three methyl groups on the benzene ring, imparts specific properties of steric hindrance and electronic effects that can be strategically exploited in organic synthesis to influence reaction selectivity and product characteristics.[1] This guide provides a comparative analysis of this compound against a common alternative, 2,4,6-trimethylbenzoic acid, with a focus on their application in esterification reactions. Experimental protocols and data are presented to aid researchers in selecting the appropriate starting material for their synthetic needs.

Comparison of this compound and Alternatives in Esterification

Esterification is a fundamental reaction in organic synthesis, and the structure of the starting carboxylic acid can significantly impact the reaction outcome. The position of the methyl groups on the benzene ring in trimethylbenzoic acid isomers plays a crucial role in their reactivity, primarily due to steric hindrance.

Key Comparison Points:

  • Steric Hindrance: 2,4,6-Trimethylbenzoic acid (mesitoic acid) exhibits significant steric hindrance due to the two methyl groups in the ortho positions, flanking the carboxylic acid group. This steric bulk impedes the approach of nucleophiles, such as alcohols, making standard Fischer-Speier esterification largely ineffective. In contrast, this compound lacks ortho-substituents, presenting a less sterically hindered carboxylic group that is more amenable to esterification under various conditions.

  • Reaction Conditions: Due to the lower steric hindrance, this compound can be expected to undergo esterification under milder conditions compared to its 2,4,6-isomer. While Fischer esterification is a viable method for this compound, more robust methods like Steglich esterification are often necessary for 2,4,6-trimethylbenzoic acid to achieve reasonable yields.[2]

  • Yields: The less hindered nature of this compound generally leads to higher yields in esterification reactions under comparable conditions.

Data Presentation: Comparison of Esterification Methods and Reactivity
Starting MaterialReaction TypeAlcoholCatalyst/ReagentConditionsYieldReference
This compound Fischer-Speier EsterificationMethanolConc. H₂SO₄RefluxModerate to High (Expected)Inferred from general principles
2,4,6-Trimethylbenzoic Acid Fischer-Speier EsterificationMethanolHClUnsuccessful (acid recovered)0%Inferred from steric hindrance principles
2,4,6-Trimethylbenzoic Acid Steglich EsterificationVarious alcoholsDCC, DMAPRoom TemperatureGood[2][3]
3-Nitrobenzoic Acid Fischer-Speier EsterificationMethanolConc. H₂SO₄Reflux, 1 hourGood[4]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of a Substituted Benzoic Acid (Adapted for this compound)

This protocol is adapted from a standard procedure for Fischer esterification and is expected to be effective for this compound due to its favorable steric profile.[4][5][6]

Materials:

  • This compound

  • Anhydrous methanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, beaker, heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice water.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the ester.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude methyl 3,4,5-trimethylbenzoate.

  • The crude product can be purified by distillation or column chromatography.

Protocol 2: Steglich Esterification of a Sterically Hindered Carboxylic Acid (2,4,6-Trimethylbenzoic Acid)

This method is particularly useful for esterifying sterically hindered carboxylic acids like 2,4,6-trimethylbenzoic acid.[2][3]

Materials:

  • 2,4,6-Trimethylbenzoic acid

  • Alcohol (e.g., tert-butanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trimethylbenzoic acid, the alcohol, and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude ester can be purified by column chromatography.

Mandatory Visualizations

Diagram 1: General Workflow for Esterification

G General Esterification Workflow A Reactants (Carboxylic Acid, Alcohol) B Catalyst Addition (e.g., H2SO4 or DCC/DMAP) A->B C Reaction (Heating or Stirring at RT) B->C D Work-up (Extraction and Washing) C->D E Purification (Distillation or Chromatography) D->E F Product (Ester) E->F G Impact of Steric Hindrance on Esterification cluster_0 This compound cluster_1 2,4,6-Trimethylbenzoic Acid A No Ortho-Substituents B Low Steric Hindrance A->B C Facile Esterification (e.g., Fischer) B->C D Two Ortho-Methyl Groups E High Steric Hindrance D->E F Difficult Esterification (Requires milder methods like Steglich) E->F

References

A Spectroscopic Showdown: Differentiating the Isomers of Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. The six isomers of trimethylbenzoic acid, each with the same molecular formula (C₁₀H₁₂O₂) but differing in the substitution pattern of three methyl groups on the benzene ring, present a classic analytical challenge. This guide provides a comparative analysis of these isomers using fundamental spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and detailed protocols.

The six isomers—2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-trimethylbenzoic acid—exhibit subtle yet distinct differences in their spectra due to the varied electronic and steric environments of their constituent atoms. Understanding these spectral nuances is key to their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for the six isomers of trimethylbenzoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy provides insights into the functional groups present in a molecule. For all trimethylbenzoic acid isomers, the most prominent features are the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-H stretches of the methyl and aromatic groups. Variations in the fingerprint region (below 1500 cm⁻¹) can also aid in differentiation.

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H (sp³) Stretch (cm⁻¹)
2,3,4-Trimethylbenzoic Acid ~3000 (broad)~1700~1600, ~1450~2950
2,3,5-Trimethylbenzoic Acid ~3000 (broad)~1700~1600, ~1450~2950
2,3,6-Trimethylbenzoic Acid ~3000 (broad)~1700~1600, ~1450~2950
2,4,5-Trimethylbenzoic Acid ~3000 (broad)~1685~1610, ~1460~2920
2,4,6-Trimethylbenzoic Acid ~2960 (broad)~1680~1605, ~1450~2920
This compound ~3000 (broad)~1685~1600, ~1450~2920
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing isomers by revealing the chemical environment of hydrogen atoms. The chemical shifts (δ) and splitting patterns of the aromatic and methyl protons are unique for each isomer.

IsomerCarboxylic Acid Proton (δ, ppm)Aromatic Proton(s) (δ, ppm)Methyl Protons (δ, ppm)
2,3,4-Trimethylbenzoic Acid ~11.0 (s, 1H)~7.5 (d, 1H), ~7.0 (d, 1H)~2.4 (s, 3H), ~2.3 (s, 3H), ~2.2 (s, 3H)
2,3,5-Trimethylbenzoic Acid ~11.0 (s, 1H)~7.6 (s, 1H), ~7.2 (s, 1H)~2.3 (s, 3H), ~2.2 (s, 6H)
2,3,6-Trimethylbenzoic Acid ~11.0 (s, 1H)~7.3 (d, 1H), ~7.0 (d, 1H)~2.5 (s, 3H), ~2.2 (s, 3H), ~2.1 (s, 3H)
2,4,5-Trimethylbenzoic Acid ~11.0 (s, 1H)~7.8 (s, 1H), ~7.0 (s, 1H)~2.5 (s, 3H), ~2.2 (s, 6H)
2,4,6-Trimethylbenzoic Acid ~11.0 (s, 1H)~6.9 (s, 2H)~2.3 (s, 6H), ~2.2 (s, 3H)
This compound ~11.0 (s, 1H)~7.7 (s, 2H)~2.3 (s, 6H), ~2.1 (s, 3H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The number of distinct signals and their chemical shifts are characteristic of the symmetry and electronic environment of the carbon atoms in each isomer.

IsomerCarboxylic Acid Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)
2,3,4-Trimethylbenzoic Acid ~172~140, ~138, ~135, ~132, ~128, ~125~20, ~16, ~15
2,3,5-Trimethylbenzoic Acid ~172~138, ~137, ~135, ~133, ~130, ~128~21, ~20, ~19
2,3,6-Trimethylbenzoic Acid ~172~139, ~136, ~134, ~132, ~129, ~126~22, ~18, ~15
2,4,5-Trimethylbenzoic Acid ~172~140, ~137, ~135, ~134, ~132, ~129~20, ~19, ~18
2,4,6-Trimethylbenzoic Acid ~173~140, ~138, ~130, ~128~21, ~20
This compound ~172~142, ~138, ~129, ~128~20, ~16
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern of a molecule. All isomers of trimethylbenzoic acid have a molecular ion peak [M]⁺ at m/z 164. The fragmentation patterns, particularly the relative abundances of key fragments, can help in differentiation.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2,3,4-Trimethylbenzoic Acid 164149, 147, 119, 91
2,3,5-Trimethylbenzoic Acid 164149, 147, 119, 91
2,3,6-Trimethylbenzoic Acid 164149, 147, 119, 91
2,4,5-Trimethylbenzoic Acid 164149, 147, 119, 91
2,4,6-Trimethylbenzoic Acid 164149, 147, 119, 91
This compound 164149, 147, 119, 91

Note: While the major fragment ions are often the same, their relative intensities can vary between isomers.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or the thin-film method can be used.

    • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Thin-Film Method: The solid sample is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone). A drop of the resulting solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample on the plate.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The prepared sample is placed in the sample holder of the spectrometer. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the trimethylbenzoic acid isomer is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are generally required compared to ¹H NMR.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column. For direct insertion, a small amount of the sample is placed in a capillary tube which is then heated to volatilize the sample into the ion source.

  • Ionization: Electron Ionization (EI) is a common method for this type of analysis. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight) is used.

  • Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow for Isomer Differentiation

The logical workflow for distinguishing between the trimethylbenzoic acid isomers using the discussed spectroscopic techniques is illustrated below.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation Sample Unknown Trimethylbenzoic Acid Isomer MS Mass Spectrometry (MS) Sample->MS Determine Molecular Weight (m/z = 164) NMR 1H and 13C NMR Spectroscopy MS->NMR Confirm Molecular Formula IR Infrared (IR) Spectroscopy NMR->IR Correlate Functional Groups Comparison Compare with Reference Spectra NMR->Comparison IR->Comparison Identification Isomer Identification Comparison->Identification Match Spectral Data

Caption: General workflow for the spectroscopic identification of trimethylbenzoic acid isomers.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently distinguish between the six isomers of trimethylbenzoic acid, ensuring the integrity of their scientific and developmental work.

A Comparative Guide to the Antioxidant Properties of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structure-Activity Relationship of Benzoic Acid Derivatives as Antioxidants

The antioxidant activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Generally, the presence of electron-donating groups, particularly hydroxyl (-OH) and methoxy (-OCH3) groups, enhances antioxidant capacity. The number and relative positions of these groups are crucial in determining the radical scavenging potential. For instance, dihydroxy and trihydroxy benzoic acids, such as protocatechuic acid and gallic acid, are potent antioxidants. The increased number of hydroxyl groups provides more sites for hydrogen atom donation to neutralize free radicals.[1][2]

In contrast, electron-withdrawing groups can diminish antioxidant activity. The position of the substituents also plays a critical role; for example, hydroxyl groups in the ortho and para positions to the carboxyl group tend to show better antioxidant properties against certain radicals compared to those in the meta position.[2][3] While specific data for 3,4,5-trimethylbenzoic acid is lacking, the presence of three methyl groups (electron-donating) might suggest some antioxidant potential, though likely less pronounced than hydroxyl or methoxy-substituted analogs.

Quantitative Comparison of Antioxidant Capacity

To provide a framework for comparison, the following table summarizes the antioxidant activities of several benzoic acid derivatives, as measured by common in vitro assays. The data is presented as IC50 values (the concentration required to scavenge 50% of free radicals) or other relevant metrics. A lower IC50 value indicates higher antioxidant potency.

CompoundAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
Gallic Acid (3,4,5-Trihydroxybenzoic acid)DPPH2.42 ± 0.08Trolox-
Protocatechuic Acid (3,4-Dihydroxybenzoic acid)DPPH-Trolox-
Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid)--Trolox-
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)--Trolox-
p-Hydroxybenzoic Acid--Trolox-

Note: Data for this compound is not available in the cited literature. The table includes structurally related compounds for which antioxidant data has been published. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the most common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes colorless or pale yellow upon reduction, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction: Add a small volume of the sample or standard solution to the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ solution is decolorized in the presence of an antioxidant, and the change in absorbance is monitored.

Procedure:

  • Generation of ABTS•+: Prepare ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox).

  • Reaction: Add the sample or standard solution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The absorbance of the blue-colored complex is proportional to the antioxidant capacity.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Reaction: Add the sample or standard solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: A standard curve is prepared using the standard solution. The antioxidant capacity of the sample is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.

Mandatory Visualizations

Experimental_Workflow_for_Antioxidant_Screening cluster_0 Compound Preparation cluster_1 In Vitro Antioxidant Assays cluster_2 Data Analysis cluster_3 Lead Identification Compound_Synthesis Synthesis of 3,4,5-Trimethylbenzoic Acid Derivatives Compound_Characterization Structural Characterization (NMR, MS) Compound_Synthesis->Compound_Characterization Compound_Stock Preparation of Stock Solutions Compound_Characterization->Compound_Stock DPPH_Assay DPPH Radical Scavenging Assay Compound_Stock->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Compound_Stock->ABTS_Assay FRAP_Assay Ferric Reducing Antioxidant Power Assay Compound_Stock->FRAP_Assay IC50_Calculation IC50 Value Calculation DPPH_Assay->IC50_Calculation TEAC_Calculation TEAC Value Calculation ABTS_Assay->TEAC_Calculation FRAP_Assay->TEAC_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis TEAC_Calculation->Statistical_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Statistical_Analysis->SAR_Analysis Lead_Selection Selection of Lead Compounds SAR_Analysis->Lead_Selection

Caption: Experimental workflow for screening the antioxidant activity of novel compounds.

Nrf2_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Antioxidant Compound (e.g., Benzoic Acid Derivative) Antioxidant->Keap1_Nrf2 stabilizes Nrf2_Ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_Ub promotes Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to Maf Maf ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates Nrf2_nucMaf Nrf2_nucMaf Nrf2_nucMaf->ARE binds to

References

A Comparative Guide to the Crystal Structure of 3,4,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the crystal structure of 3,4,5-trimethylbenzoic acid against other relevant benzoic acid derivatives. By presenting key crystallographic data, experimental protocols, and visualizations, this document aims to facilitate a deeper understanding of the structural nuances influenced by methyl substitution on the benzoic acid framework.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for this compound and selected benzoic acid analogs. This data is essential for understanding the packing arrangements and intermolecular interactions within the crystal lattice.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZCarboxyl Twist Angle (°)
This compound C₁₀H₁₂O₂MonoclinicP2₁/c7.69810.20312.013108.6745.1
Benzoic Acid C₇H₆O₂MonoclinicP2₁/c5.525.1421.9097.04~0
3,4-Dimethylbenzoic Acid C₉H₁₀O₂MonoclinicP2₁/n12.6597.6338.35492.5746.4
2,4,6-Trimethylbenzoic Acid C₁₀H₁₂O₂MonoclinicC2/c15.217.0217.5490.72848.5

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures presented in this guide follows a standardized experimental protocol for single-crystal X-ray diffraction of small organic molecules.

1. Crystal Growth:

  • High-quality single crystals of the benzoic acid derivatives are grown from a suitable solvent (e.g., ethanol, water) using slow evaporation or cooling techniques. The ideal crystal should be well-formed, optically clear, and have dimensions in the range of 0.1-0.3 mm.

2. Crystal Mounting:

  • A selected crystal is carefully mounted on a goniometer head, typically using a cryoloop and a viscous oil to hold it in place. The goniometer allows for the precise rotation of the crystal in the X-ray beam.

3. Data Collection:

  • The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • A monochromatic X-ray beam is directed at the crystal.

  • The crystal is rotated through a series of angles, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector.

4. Data Reduction:

  • The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. This step yields a set of unique reflection intensities.

5. Structure Solution:

  • The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This is typically achieved using direct methods or Patterson synthesis.

6. Structure Refinement:

  • The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

7. Structure Validation:

  • The final crystal structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structure is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Visualizing Structural Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation structure_refinement->structure_validation

Caption: Experimental workflow for crystal structure analysis.

substituent_effects cluster_effects Influencing Factors cluster_outcomes Structural Consequences substituent Methyl Substituent Position steric Steric Hindrance substituent->steric electronic Electronic Effects substituent->electronic twist Carboxyl Group Twist Angle steric->twist intermolecular Intermolecular Interactions electronic->intermolecular packing Crystal Packing Motif twist->packing intermolecular->packing

Caption: Influence of methyl substituents on crystal structure.

Discussion

The crystal structure of this compound reveals a nearly planar conformation, with a small dihedral angle of 5.1° between the carboxyl group and the benzene ring. This is in stark contrast to 2,4,6-trimethylbenzoic acid (mesitoic acid), where the ortho-methyl groups induce significant steric hindrance, forcing the carboxyl group to twist out of the plane of the benzene ring by a substantial 48.5°.[1] This large twist angle disrupts the planarity and affects the formation of the typical hydrogen-bonded dimer motif observed in benzoic acid and its less hindered derivatives.

Benzoic acid itself crystallizes in the monoclinic space group P2₁/c and forms centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties. The molecule is essentially planar. 3,4-Dimethylbenzoic acid also adopts a monoclinic P2₁/n space group and exhibits a small carboxyl twist angle of 6.4°, indicating minimal steric hindrance from the methyl groups at the 3 and 4 positions.

The crystal packing of this compound consists of these hydrogen-bonded dimers. The lack of ortho substituents allows for a packing arrangement that is more similar to benzoic acid than to the highly hindered 2,4,6-trimethylbenzoic acid. The electronic effects of the three methyl groups, being electron-donating, will influence the acidity of the carboxylic acid and the strength of the hydrogen bonds, but the dominant factor in determining the overall crystal structure appears to be the steric profile of the molecule.

References

A Comparative Guide to Confirming the Identity of 3,4,5-Trimethylbenzoic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal identification of chemical compounds is a cornerstone of scientific research and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the structural elucidation of organic molecules. This guide provides a comparative framework for confirming the identity of 3,4,5-trimethylbenzoic acid by contrasting its expected ¹H and ¹³C NMR spectral data with those of its structural isomers and related analogs.

Distinguishing this compound: A Spectroscopic Comparison

The substitution pattern of the methyl groups on the aromatic ring of trimethylbenzoic acid isomers gives rise to distinct NMR spectra. The symmetry of this compound results in a simplified spectrum compared to its less symmetrical isomers.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (in ppm)

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Carboxylic Acid Proton (ppm)Aromatic Carbons (ppm)Methyl Carbons (ppm)Carboxylic Carbon (ppm)
This compound ~7.5 (s, 2H)~2.2 (s, 6H, 3,5-CH₃), ~2.1 (s, 3H, 4-CH₃)~11-13 (br s, 1H)~140, ~137, ~129, ~128~20, ~15~172
2,4,5-Trimethylbenzoic acid~7.8 (s, 1H), ~7.0 (s, 1H)~2.5 (s, 3H), ~2.2 (s, 3H), ~2.1 (s, 3H)~11-13 (br s, 1H)~142, ~138, ~135, ~134, ~132, ~129~21, ~19, ~18~173
2,4,6-Trimethylbenzoic acid~6.8 (s, 2H)~2.3 (s, 6H, 2,6-CH₃), ~2.2 (s, 3H, 4-CH₃)~11-13 (br s, 1H)~140, ~138, ~129, ~128~21, ~20~174
3,4-Dimethylbenzoic acid~7.8 (d, 1H), ~7.7 (s, 1H), ~7.2 (d, 1H)~2.3 (s, 6H)~11-13 (br s, 1H)~143, ~137, ~131, ~130, ~128, ~127~20, ~19~172

Note: The chemical shifts for this compound are based on data available in spectral databases and predictive models, as a definitive, peer-reviewed assignment was not found. The data for the other compounds are compiled from various literature sources. Actual chemical shifts may vary depending on the solvent and concentration.

The key distinguishing features for this compound are the single resonance for the two equivalent aromatic protons and the two distinct signals for the methyl groups (a 6H singlet for the 3- and 5-methyl groups and a 3H singlet for the 4-methyl group). This contrasts with the more complex aromatic and methyl proton signals expected for its isomers.

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of a sample as this compound using NMR spectroscopy.

G cluster_0 Sample Analysis cluster_1 Data Interpretation and Comparison cluster_2 Conclusion A Prepare Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicity B->D E Analyze 13C Spectrum: - Chemical Shifts - Number of Signals C->E F Compare Experimental Data with Reference Data for this compound D->F E->F G Compare with Data for Isomers and Analogs F->G H Identity Confirmed G->H Match I Identity Not Confirmed / Impurity Detected G->I Mismatch

Safety Operating Guide

Safe Disposal of 3,4,5-Trimethylbenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,4,5-Trimethylbenzoic acid is critical to ensure laboratory safety and environmental protection. As a solid organic acid, it must be handled as chemical waste and disposed of in accordance with institutional and local regulations. This guide provides a step-by-step operational plan for its safe disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn to prevent skin and eye contact.[1] Handle the chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[2][3]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4]To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[5]
Eye/Face Protection Safety glasses with side-shields or a face shield.[2]To protect eyes from dust particles. Equipment should be approved under government standards like NIOSH (US) or EN 166 (EU).[4]
Skin and Body Laboratory coat.[3]To protect skin and clothing from contamination.
Respiratory Use only in a well-ventilated area.[1]To avoid inhalation of dust. If ventilation is inadequate, a respirator may be necessary.

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of unwanted this compound. This process should be carried out in compliance with your institution's Environmental Health and Safety (EHS) guidelines.

Step 1: Waste Identification and Segregation

  • Clearly label the waste container as "Hazardous Waste: Solid Organic Acid - this compound".

  • Do not mix with other waste types, such as solvents or strong oxidizing agents, unless specifically instructed by your EHS department.[6]

Step 2: Preparing for Disposal

  • For pure, unused, or surplus this compound, keep it in its original container if possible, or a new, clean, and compatible container.[4]

  • Ensure the container is tightly sealed to prevent spills or the release of dust.[1]

Step 3: Accidental Spill Clean-up In the event of a spill, follow these steps:

  • Ensure the area is well-ventilated.[2]

  • Wearing the appropriate PPE, gently sweep up the solid material.[4][6] Avoid any actions that could generate dust.[2][5]

  • Place the swept-up material into a suitable, sealed container labeled for hazardous waste disposal.[2]

  • Wash the spill site after the material has been collected.[7]

Step 4: Final Disposal

  • The primary and recommended method of disposal is to transfer the sealed waste container to a licensed hazardous waste disposal company.[4][8]

  • Never pour this compound down the drain or dispose of it in regular trash.[8] This can contaminate water sources and harm the environment.[9]

  • Store the sealed waste container in a cool, dry, and well-ventilated area while awaiting pickup by your institution's EHS or a certified waste management service.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_final Final Disposition start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill ventilate Ensure Area is Ventilated spill->ventilate Yes contain_routine Place in Original or Compatible Labeled Container spill->contain_routine No sweep Gently Sweep Solid Material ventilate->sweep contain_spill Place in Labeled, Sealed Hazardous Waste Container sweep->contain_spill storage Store Securely in Designated Waste Accumulation Area contain_spill->storage seal Ensure Container is Tightly Sealed contain_routine->seal seal->storage transfer Transfer to EHS or Licensed Disposal Company storage->transfer end End: Disposal Complete transfer->end

References

Personal protective equipment for handling 3,4,5-Trimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,4,5-Trimethylbenzoic acid was located. The following guidance is based on the safety data for the closely related compounds 3,4,5-Trimethoxybenzoic acid and 2,4,6-Trimethylbenzoic acid, as well as general safety protocols for handling solid organic acids. It is imperative to handle this chemical with care and to consult with your institution's environmental health and safety (EHS) department for specific protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[3][4] Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact.[1]
Body Protection Laboratory Coat or ApronA full-length, buttoned lab coat or a chemical-resistant apron should be worn to protect skin and clothing.[3][5]
Respiratory Protection RespiratorUse a NIOSH-approved N95 or P1 particulate respirator if dust is generated and ventilation is inadequate. For higher exposures or if irritation is experienced, a full-face respirator with an appropriate cartridge may be necessary.[2][4]

Operational Plan

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Pre-Handling Procedures:

  • Consult Safety Data Sheets: Review the SDS for 3,4,5-Trimethoxybenzoic acid and any available data for similar compounds to understand the potential hazards.[1][2][6]

  • Ensure Proper Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[1][7]

  • Prepare Work Area: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.

  • Inspect PPE: Check all personal protective equipment for integrity before use.

2. Handling Procedures:

  • Weighing and Transferring:

    • Handle the solid carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transfers.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving, slowly add the solid to the solvent to avoid splashing.

    • If the process generates heat, use a cooling bath.

3. Post-Handling Procedures:

  • Decontamination: Clean the work surface and any equipment used with an appropriate solvent and then wash with soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[5][7] Keep the container tightly closed.[1][2][6]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound and any grossly contaminated disposable materials (e.g., weigh boats, contaminated paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound should be collected in a separate, labeled hazardous waste container for organic acids.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard (e.g., "Irritant").

3. Disposal Procedure:

  • On-site Neutralization (for dilute aqueous solutions only): With appropriate training and PPE, dilute acidic solutions may be neutralized with a weak base (e.g., sodium bicarbonate) to a pH between 5.5 and 9.5 before drain disposal, followed by a large volume of water.[8] Do not attempt to neutralize concentrated solutions or solid waste.

  • Professional Disposal: All other waste containing this compound must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[6]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Chemical Spill Workflow

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and EHS evacuate->alert assess Assess the Spill (Size and Hazard) alert->assess small_spill Small, Contained Spill? assess->small_spill large_spill Large or Uncontrolled Spill small_spill->large_spill No ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe Yes wait Wait for Emergency Response large_spill->wait contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill Residue contain->cleanup dispose Dispose of Waste in Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate report Complete Spill Report decontaminate->report

Caption: Workflow for handling a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.